Hedyotisol A
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C42H50O16 |
|---|---|
分子量 |
810.8 g/mol |
IUPAC名 |
(1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C42H50O16/c1-49-29-11-21(7-9-27(29)45)37(47)35(17-43)57-41-31(51-3)13-23(14-32(41)52-4)39-25-19-56-40(26(25)20-55-39)24-15-33(53-5)42(34(16-24)54-6)58-36(18-44)38(48)22-8-10-28(46)30(12-22)50-2/h7-16,25-26,35-40,43-48H,17-20H2,1-6H3/t25-,26-,35+,36+,37-,38-,39+,40+/m1/s1 |
InChIキー |
LSWNERGQFCAXLI-RBGMVGGZSA-N |
異性体SMILES |
COC1=CC(=CC(=C1O[C@@H](CO)[C@@H](C2=CC(=C(C=C2)O)OC)O)OC)[C@H]3[C@@H]4CO[C@H]([C@@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@@H](CO)[C@@H](C6=CC(=C(C=C6)O)OC)O)OC |
正規SMILES |
COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC(CO)C(C6=CC(=C(C=C6)O)OC)O)OC |
製品の起源 |
United States |
Foundational & Exploratory
Hedyotisol A: A Technical Overview of its Discovery and Natural Sources
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Hedyotisol A is a novel dilignan natural product, first identified from the plant species Hedyotis lawsoniae. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and a detailed look at its physicochemical properties. Due to the limited publicly available information on its specific biological activities, this document also explores the known therapeutic properties of structurally related compounds, such as syringaresinol (B1662434), to infer potential areas of investigation for this compound. This guide is intended to serve as a foundational resource for researchers interested in the further study and potential development of this compound.
Discovery and Natural Sources
This compound, along with its stereoisomers Hedyotisol B and C, was first isolated in 1985 from the leaves of Hedyotis lawsoniae, a plant belonging to the Rubiaceae family.[1] This family of plants is known for producing a wide array of bioactive secondary metabolites. The initial discovery and structure elucidation were carried out by Kikuchi and his team, who identified these compounds as novel dilignans.
While Hedyotis lawsoniae is the original reported source of this compound, subsequent phytochemical studies have identified its presence in other plant species, including Tarenna attenuata, Bambusa emeiensis, and Brassica fruticulosa.[1]
Physicochemical Properties
The chemical structure and properties of this compound have been characterized using various spectroscopic and computational methods. A summary of its key physicochemical data is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₄₂H₅₀O₁₆ | PubChem |
| Molecular Weight | 810.8 g/mol | PubChem |
| IUPAC Name | (1S,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol | PubChem |
| CAS Number | 95732-59-5 | ChemicalBook |
| Predicted Boiling Point | 1012.1 ± 65.0 °C | ChemicalBook |
| Predicted Density | 1.346 ± 0.06 g/cm³ | ChemicalBook |
| Predicted pKa | 9.59 ± 0.31 | ChemicalBook |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | ChemicalBook |
Experimental Protocols
General Isolation and Purification of this compound
While the specific details from the original 1985 publication are not fully available, a general protocol for the isolation of this compound from Hedyotis lawsoniae leaves can be outlined based on standard phytochemical methods for lignan (B3055560) extraction.
1. Extraction:
-
Dried and powdered leaves of Hedyotis lawsoniae are subjected to solvent extraction, typically with methanol (B129727) or ethanol, at room temperature for an extended period or under reflux for a shorter duration.
-
The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
The fractions are monitored by thin-layer chromatography (TLC) to track the presence of the compounds of interest. This compound, being a polar compound, is expected to be enriched in the ethyl acetate or n-butanol fractions.
3. Chromatographic Purification:
-
The enriched fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform and methanol.
-
Fractions are collected and further purified by repeated column chromatography, including Sephadex LH-20 chromatography, to remove pigments and other impurities.
-
Final purification is typically achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The structure of this compound was originally determined by a combination of spectroscopic techniques, including:
-
UV-Vis Spectroscopy: To identify the presence of chromophores.
-
IR Spectroscopy: To determine the presence of functional groups such as hydroxyls and aromatic rings.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H-NMR, ¹³C-NMR, and 2D-NMR techniques (COSY, HMQC, HMBC) to establish the connectivity of atoms and the stereochemistry of the molecule.
Biological Activity and Therapeutic Potential
To date, there is a lack of specific studies on the biological activities of purified this compound. However, the core chemical structure of this compound includes a syringaresinol moiety. Syringaresinol is a well-studied lignan known to possess a range of pharmacological properties, which may suggest potential therapeutic avenues for this compound.
Structurally related lignans, such as syringaresinol, have demonstrated significant anti-inflammatory and antioxidant activities.[2][3][4][5] These compounds are known to modulate key signaling pathways involved in inflammation and oxidative stress.
Potential Anti-inflammatory and Antioxidant Mechanisms (Inferred from Syringaresinol)
-
Inhibition of Pro-inflammatory Mediators: Syringaresinol has been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[4]
-
Modulation of Inflammatory Signaling Pathways: It can inhibit the activation of nuclear factor-kappa B (NF-κB) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]
-
Activation of the Nrf2 Antioxidant Pathway: Syringaresinol can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.[6] This leads to the upregulation of antioxidant enzymes.
-
Inhibition of TGF-β/Smad Signaling: In the context of diabetic cardiomyopathy, syringaresinol has been found to inhibit the transforming growth factor-β (TGF-β)/Smad signaling pathway, which is involved in fibrosis.[6]
Given these activities of its core component, this compound represents a promising candidate for further investigation into its anti-inflammatory and antioxidant potential.
Visualizations
Caption: General workflow for the isolation and purification of this compound.
Caption: Inferred anti-inflammatory pathway of this compound based on syringaresinol.
Future Directions
The discovery of this compound has opened up new avenues for natural product research. However, a significant gap in knowledge exists regarding its biological activity. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities of pure this compound.
-
Mechanism of Action Studies: If biological activity is confirmed, elucidating the specific molecular targets and signaling pathways affected by this compound.
-
In Vivo Efficacy: Assessing the therapeutic potential of this compound in relevant animal models of disease.
-
Synthetic Approaches: Developing a total synthesis of this compound to ensure a sustainable supply for further research and development.
References
- 1. This compound | C42H50O16 | CID 53354809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review on the plant sources, pharmacological activities and pharmacokinetic characteristics of Syringaresinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activities of Hedyotisol A: An Unfolding Narrative
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
Hedyotisol A, a dilignan isolated from Hedyotis lawsoniae, belongs to a class of natural products that have garnered significant interest for their potential therapeutic applications. While the broader biological activities of Hedyotis species, particularly Hedyotis diffusa, are well-documented, specific research delineating the bioactivity profile of this compound remains limited in publicly accessible scientific literature. This technical guide aims to synthesize the available information on the biological activities of compounds from Hedyotis species, providing a framework for potential research directions and therapeutic applications of this compound. Due to the current scarcity of data specifically on this compound, this document will draw upon the activities of related compounds and extracts from the Hedyotis genus to infer potential areas of interest.
Core Biological Activities of Hedyotis Species
Extracts from Hedyotis diffusa, a plant rich in bioactive compounds, have demonstrated significant anti-inflammatory and anticancer properties. These activities are often attributed to a variety of constituents, including anthraquinones, flavonoids, and terpenoids.
Anti-inflammatory Activity
Research into the anti-inflammatory effects of Hedyotis diffusa extracts has pointed towards the modulation of key inflammatory pathways. While specific studies on this compound are not available, other compounds isolated from Hedyotis diffusa have shown potent inhibitory effects on inflammatory mediators. For instance, certain iridoid derivatives from Hedyotis diffusa have demonstrated significant suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, with IC50 values in the low micromolar range.[1]
Anticancer Activity
The anticancer potential of Hedyotis diffusa is a primary focus of research. Extracts from this plant have been shown to inhibit the growth of various cancer cell lines, including colorectal, breast, and lung cancer. The mechanisms underlying these effects are multifaceted and appear to involve the induction of apoptosis and the modulation of critical signaling pathways.
Signaling Pathways Implicated in the Activity of Hedyotis diffusa Extracts
Several key signaling pathways have been identified as targets for the bioactive constituents of Hedyotis diffusa. Understanding these pathways provides a roadmap for investigating the specific mechanisms of this compound.
-
STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a crucial regulator of cell proliferation and survival. Extracts from Hedyotis diffusa have been shown to suppress STAT3 phosphorylation, leading to the inhibition of tumor growth and the induction of apoptosis in colorectal cancer models.[2][3] This suggests that compounds within the extract, potentially including this compound, may act as STAT3 inhibitors.
-
AKT and ERK Signaling Pathways: The PI3K/AKT and MAPK/ERK pathways are central to cell growth, differentiation, and survival. Chloroform extracts of Hedyotis diffusa have been observed to decrease the phosphorylation of both AKT and ERK in human colorectal cancer cells, suggesting that the anticancer effects are mediated, at least in part, through the suppression of these pathways.
-
Sonic Hedgehog (SHH) Signaling Pathway: The Sonic hedgehog (SHH) signaling pathway plays a role in angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis. Extracts of Hedyotis diffusa have been found to inhibit this pathway, leading to a reduction in colorectal cancer angiogenesis.[4]
Experimental Protocols of Related Compounds
While detailed experimental protocols for this compound are not available, the methodologies used to evaluate other compounds from Hedyotis diffusa can serve as a template for future studies.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
A common method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS).
Workflow for NO Inhibition Assay
Caption: Workflow for determining the in vitro anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production.
In Vitro Anticancer Assay: Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing the cytotoxic activity of this compound on cancer cell lines using the MTT assay.
Quantitative Data on Related Compounds from Hedyotis diffusa
While quantitative data for this compound is not available, the following table summarizes the IC50 values for other compounds isolated from Hedyotis diffusa in various biological assays. This data provides a benchmark for the potential potency of this compound.
| Compound Class | Assay | Cell Line | IC50 (µM) | Reference |
| Iridoid Derivatives | Nitric Oxide Inhibition | RAW 264.7 | 5.69 - 6.84 | [1] |
Future Directions
The significant biological activities demonstrated by extracts of Hedyotis diffusa and its isolated compounds strongly suggest that this compound is a promising candidate for further investigation. Future research should focus on:
-
Isolation and Purification: Developing efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.
-
In Vitro Screening: A systematic in vitro screening of this compound against a panel of cancer cell lines and in various anti-inflammatory assays to determine its potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects, with a focus on the signaling pathways known to be modulated by Hedyotis diffusa extracts.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer and inflammation.
Conclusion
While direct evidence for the biological activity of this compound is currently lacking in the scientific literature, the well-established therapeutic potential of Hedyotis species provides a strong rationale for its investigation. The information compiled in this guide, drawn from studies on related compounds and extracts, offers a valuable starting point for researchers and drug development professionals interested in exploring the promise of this compound as a novel therapeutic agent. The path forward requires a dedicated effort to isolate, characterize, and systematically evaluate this intriguing natural product.
References
- 1. Seventeen undescribed iridoid derivatives with anti-inflammatory effects from Hedyotis diffusa and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hedyotis diffusa Willd inhibits colorectal cancer growth in vivo via inhibition of STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hedyotis diffusa Willd Inhibits Colorectal Cancer Growth in Vivo via Inhibition of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hedyotis diffusa Willd extract suppresses Sonic hedgehog signaling leading to the inhibition of colorectal cancer angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethnobotanical Insights and Pharmacological Mechanisms of Bioactive Compounds from Hedyotis Species
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The genus Hedyotis, encompassing species such as Hedyotis diffusa and Hedyotis corymbosa, holds a significant place in traditional medicine systems, particularly in Asia, for the treatment of a wide array of ailments, including cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the ethnobotanical applications of these plants, with a focused exploration of the key bioactive compounds responsible for their therapeutic effects. While the initially queried compound "Hedyotisol A" did not yield specific findings, this guide pivots to an in-depth analysis of well-characterized constituents: asperuloside (B190621), ursolic acid, oleanolic acid, rutin (B1680289), and quercetin (B1663063). This document details their quantitative anti-inflammatory and anti-cancer activities, elucidates the underlying signaling pathways, and provides detailed experimental protocols for their isolation and biological evaluation. The information is presented to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Ethnobotanical Uses of Hedyotis diffusa and Hedyotis corymbosa
Hedyotis diffusa (also known as Oldenlandia diffusa) and Hedyotis corymbosa have a long history of use in traditional medicine, particularly in Traditional Chinese Medicine and Ayurveda.[1][2][3] The whole plants are typically used, often in the form of decoctions, powders, or fresh juice.[4]
Table 1: Ethnobotanical Uses of Hedyotis diffusa
| Medical Condition | Traditional Use and Preparation |
| Cancer (various) | The whole plant is used, often in decoctions, as a primary or adjunctive therapy for various cancers, including colorectal, breast, and lung cancer.[5][6][7] It is believed to clear heat and toxins. |
| Inflammation | Used to treat a range of inflammatory conditions such as appendicitis, hepatitis, and urethritis.[5][7] It is traditionally prepared as a decoction. |
| Infections | The plant is used for its antibacterial and antiviral properties to treat infections like sore throat and bronchitis. |
| Other Uses | The root juice has been used for asthma, urinary disorders, and rheumatism.[5][8] |
Table 2: Ethnobotanical Uses of Hedyotis corymbosa
| Medical Condition | Traditional Use and Preparation |
| Fever and Inflammation | A decoction of the aerial parts is used as a cooling medicine to treat fevers and inflammatory conditions.[1][3] The fresh juice is also applied topically to soothe burning sensations.[3] |
| Liver Disorders | Traditionally used to manage liver ailments and jaundice.[1] |
| Cancer | The plant is used in traditional remedies for its anti-cancer properties.[9][10] |
| Skin Conditions | Freshly ground paste mixed with oil is applied topically for eczema and psoriasis.[2] Decoctions are also used for skin eruptions.[3] |
| Digestive Ailments | Used as a digestive aid and to treat dysentery.[4] |
Bioactive Compounds and Quantitative Pharmacological Data
The therapeutic effects of Hedyotis species are attributed to a rich diversity of phytochemicals. This section focuses on the quantitative anti-inflammatory and anti-cancer activities of five key bioactive compounds.
Table 3: Quantitative Anti-inflammatory Activity of Bioactive Compounds
| Compound | Assay | Cell Line/Model | IC50 / Effect |
| Asperuloside | Nitric Oxide (NO) Production | LPS-induced RAW 264.7 macrophages | Significant suppression of NO production. |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | LPS-induced RAW 264.7 macrophages | Significant decrease in TNF-α and IL-6 production.[11] | |
| Rutin | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Various in vivo and in vitro models | Inhibition of pro-inflammatory cytokine production.[4] |
| Quercetin | Pro-inflammatory Cytokines (TNF-α, IL-1β) | HMGB1-induced macrophages | Inhibition of TNF-α and IL-1β mRNA expression. |
Table 4: Quantitative Anti-cancer Activity of Bioactive Compounds
| Compound | Cancer Type | Cell Line | IC50 |
| Asperuloside | Breast Cancer | YMB-1 | 0.7 µg/mL |
| Leukemia | HL60 | 11.0 µg/mL | |
| Epidermoid Carcinoma | KB | 104.2 µg/mL | |
| Ursolic Acid | Breast Cancer | MCF-7 | 20 µM, 37 µM, 7.96 µM |
| Breast Cancer | MDA-MB-231 | 9.02 µM | |
| Breast Cancer | T47D, MCF-7, MDA-MB-231 | 231 µg/ml, 221 µg/ml, 239 µg/ml | |
| Oleanolic Acid | Liver Cancer | HepG2 | 30 µM, 31.94 µg/mL |
| Breast Cancer (synthetic derivative) | MCF-7 | 4.0 µM | |
| Quercetin | Various | Various | Dose-dependent inhibition of various cancer cell lines. |
| Rutin | Colorectal Cancer | Reported to inhibit proliferation, angiogenesis, and metastasis. |
Signaling Pathways in Anti-inflammatory and Anti-cancer Activity
The bioactive compounds from Hedyotis species exert their therapeutic effects by modulating key cellular signaling pathways involved in inflammation and cancer progression. The Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt pathways are two of the most significant.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12] Bioactive compounds like asperuloside and rutin have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[4][11][13]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Aberrant activation of this pathway is a common feature in many cancers. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates Akt. Activated Akt phosphorylates a multitude of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis.[1][14] Compounds like ursolic acid and quercetin have been demonstrated to exert their anti-cancer effects by inhibiting the PI3K/Akt pathway.[2][9][15][16]
Experimental Protocols
This section provides detailed methodologies for the isolation of a key bioactive compound and a standard protocol for assessing the cytotoxic effects of these compounds.
Isolation of Asperuloside from Hedyotis corymbosa
This protocol is adapted from methodologies described for the isolation of iridoid glycosides from Hedyotis species.[17][18][19]
Methodology:
-
Plant Material: Whole plants of Hedyotis corymbosa are collected, identified, washed, and dried. The dried plant material is then powdered.
-
Extraction: The powdered plant material is extracted with technical grade ethanol at room temperature with agitation for a specified period. The extraction process is repeated multiple times to ensure maximum yield.
-
Concentration: The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: The crude extract is suspended in a methanol-water mixture and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, typically n-hexane, methylene chloride, and ethyl acetate.
-
Column Chromatography: The methylene chloride fraction, which has been reported to show significant cytotoxic activity, is subjected to column chromatography on silica (B1680970) gel.[17][18][19] The column is eluted with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, to separate the components.
-
Further Purification: Fractions showing the presence of the target compound (monitored by Thin Layer Chromatography) are pooled and subjected to further purification using repeated column chromatography, potentially with different stationary phases like Sephadex LH-20 or reversed-phase C18 silica gel.
-
Structural Elucidation: The purified compound is identified as asperuloside based on the analysis of its spectroscopic data, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[17][18][19]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[20][21]
Methodology:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., ursolic acid) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
Formazan Crystal Formation: The plates are incubated for 1-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The 50% inhibitory concentration (IC50) value is determined from the dose-response curve.
Conclusion
The ethnobotanical uses of Hedyotis diffusa and Hedyotis corymbosa provide a valuable starting point for the discovery of novel therapeutic agents. The bioactive compounds discussed in this guide, including asperuloside, ursolic acid, oleanolic acid, rutin, and quercetin, have demonstrated significant anti-inflammatory and anti-cancer activities. The elucidation of their mechanisms of action, particularly their modulation of the NF-κB and PI3K/Akt signaling pathways, offers promising avenues for the development of targeted therapies. The experimental protocols provided herein serve as a foundation for further research and development in this field. Continued investigation into the synergistic effects of these compounds and their optimization through medicinal chemistry approaches may lead to the development of new and effective treatments for cancer and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Rutin? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Quercetin as an innovative therapeutic tool for cancer chemoprevention: Molecular mechanisms and implications in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
- 15. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. media.neliti.com [media.neliti.com]
- 18. Isolation of an Anti-Cancer Asperuloside From Hedyotis Corymbosa L. - Neliti [neliti.com]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. texaschildrens.org [texaschildrens.org]
The Putative Biosynthetic Pathway of Hedyotisol A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hedyotisol A, a novel dilignan isolated from Hedyotis lawsoniae, presents a complex chemical architecture with potential pharmacological significance. Its structure comprises a central syringaresinol (B1662434) core linked to two 1-(4-hydroxyphenyl)propan-1,2,3-triol units via ether bonds. While the complete biosynthetic pathway of this compound has not been experimentally elucidated, a putative pathway can be proposed based on the well-established principles of lignan (B3055560) biosynthesis. This technical guide provides an in-depth overview of the proposed biosynthetic route, from the initial precursors in the phenylpropanoid pathway to the final intricate structure of this compound. The guide details the key enzymatic steps, intermediate molecules, and plausible "tailoring" reactions. Furthermore, it includes a compilation of relevant quantitative data from related pathways and detailed experimental protocols for key enzymatic assays, offering a valuable resource for researchers investigating the biosynthesis of complex lignans (B1203133) and for professionals in drug development exploring novel natural products.
Introduction to this compound and Lignan Biosynthesis
This compound is a complex dilignan with a C42H50O16 molecular formula, characterized by a central syringaresinol unit. Lignans are a large class of phenylpropanoid derivatives formed by the oxidative coupling of two or more monolignol units. Their biosynthesis is a branch of the general phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The biosynthesis of lignans can be broadly divided into three stages:
-
Monolignol Biosynthesis: The formation of p-coumaryl, coniferyl, and sinapyl alcohols from phenylalanine via the phenylpropanoid pathway.
-
Oxidative Coupling: The dimerization of monolignols to form the core lignan scaffold, a reaction often mediated by dirigent proteins and laccases or peroxidases.
-
Tailoring Reactions: Subsequent enzymatic modifications of the core lignan structure, such as reductions, oxidations, methylations, and glycosylations, leading to the vast diversity of lignan structures observed in nature.
This compound's structure suggests a biosynthetic pathway that involves the formation of a syringaresinol core followed by significant tailoring reactions to attach the two phenylpropane side chains.
Proposed Biosynthetic Pathway of this compound
The putative biosynthetic pathway for this compound is proposed to begin with the synthesis of sinapyl alcohol, followed by the formation of the syringaresinol core, and culminating in the attachment of two 1-(4-hydroxyphenyl)propan-1,2,3-triol units.
Stage 1: Biosynthesis of Sinapyl Alcohol (Monolignol)
The biosynthesis of sinapyl alcohol, the precursor to the syringaresinol core of this compound, originates from the amino acid L-phenylalanine through the general phenylpropanoid pathway. This pathway involves a series of enzymatic reactions catalyzed by several key enzymes.
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by converting it to p-coumaroyl-CoA.
-
p-Hydroxycinnamoyl-CoA:shikimate p-hydroxycinnamoyltransferase (HCT): Transfers the p-coumaroyl group to shikimate.
-
p-Coumaroyl shikimate 3'-hydroxylase (C3'H): Another cytochrome P450 enzyme that hydroxylates the p-coumaroyl shikimate to caffeoyl shikimate.
-
HCT: Catalyzes the reverse reaction, converting caffeoyl shikimate back to caffeoyl-CoA.
-
Caffeoyl-CoA O-methyltransferase (CCoAOMT): Methylates the 3'-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.
-
Cinnamoyl-CoA reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde (B117026).
-
Ferulate 5-hydroxylase (F5H): A cytochrome P450 enzyme that hydroxylates coniferaldehyde to 5-hydroxyconiferaldehyde (B1237348).
-
Caffeic acid O-methyltransferase (COMT): Methylates the 5-hydroxyl group of 5-hydroxyconiferaldehyde to produce sinapaldehyde (B192390).
-
Cinnamyl alcohol dehydrogenase (CAD): Reduces sinapaldehyde to sinapyl alcohol.
// Nodes for metabolites Phe [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cin [label="Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; pCou [label="p-Coumaric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; pCouCoA [label="p-Coumaroyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; pCouShik [label="p-Coumaroyl Shikimate", fillcolor="#F1F3F4", fontcolor="#202124"]; CafShik [label="Caffeoyl Shikimate", fillcolor="#F1F3F4", fontcolor="#202124"]; CafCoA [label="Caffeoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; FerCoA [label="Feruloyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; ConAld [label="Coniferaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; FiveOHConAld [label="5-Hydroxyconiferaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; SinAld [label="Sinapaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; SinAlc [label="Sinapyl Alcohol", fillcolor="#FBBC05", fontcolor="#202124"];
// Nodes for enzymes PAL [label="PAL", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4H [label="C4H", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FourCL [label="4CL", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HCT1 [label="HCT", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3H [label="C3'H", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HCT2 [label="HCT", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CCoAOMT [label="CCoAOMT", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CCR [label="CCR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F5H [label="F5H", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; COMT [label="COMT", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CAD [label="CAD", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges representing reactions Phe -> Cin [label="PAL"]; Cin -> pCou [label="C4H"]; pCou -> pCouCoA [label="4CL"]; pCouCoA -> pCouShik [label="HCT"]; pCouShik -> CafShik [label="C3'H"]; CafShik -> CafCoA [label="HCT"]; CafCoA -> FerCoA [label="CCoAOMT"]; FerCoA -> ConAld [label="CCR"]; ConAld -> FiveOHConAld [label="F5H"]; FiveOHConAld -> SinAld [label="COMT"]; SinAld -> SinAlc [label="CAD"]; }
Figure 1: Biosynthesis of Sinapyl Alcohol. This diagram illustrates the enzymatic steps from L-phenylalanine to sinapyl alcohol.
Stage 2: Formation of the Syringaresinol Core
The formation of the central syringaresinol core of this compound is proposed to occur through the oxidative coupling of two sinapyl alcohol molecules. This reaction is stereospecific and is likely mediated by a dirigent protein (DIR) and an oxidizing enzyme, such as a laccase (LAC) or peroxidase (POX).
-
Laccase/Peroxidase (LAC/POX): These enzymes catalyze the one-electron oxidation of sinapyl alcohol to form sinapyl alcohol radicals.
-
Dirigent Protein (DIR): A dirigent protein is hypothesized to capture two sinapyl alcohol radicals and orient them in a specific manner to facilitate a stereoselective 8-8' coupling, leading to the formation of (+)-syringaresinol.
Stage 3: Putative Tailoring Reactions for this compound Formation
The final and most speculative stage in the biosynthesis of this compound involves the attachment of two 1-(4-hydroxyphenyl)propan-1,2,3-triol units to the syringaresinol core via ether linkages. This complex modification likely involves a series of enzymatic reactions for which direct evidence is currently lacking. A plausible sequence of events is proposed below:
-
Synthesis of the Phenylpropane Unit: The 1-(4-hydroxyphenyl)propan-1,2,3-triol unit is likely derived from the phenylpropanoid pathway, possibly from p-coumaric acid or a related intermediate. This would require a series of hydroxylation and potentially reduction steps, catalyzed by enzymes such as hydroxylases and reductases, to form the triol side chain. The exact sequence and enzymes are unknown.
-
Activation of the Phenylpropane Unit: The 1-(4-hydroxyphenyl)propan-1,2,3-triol unit would likely need to be activated for the subsequent transfer reaction. This could involve phosphorylation by a kinase or glycosylation by a UDP-glycosyltransferase (UGT).
-
Ether Bond Formation: The final step would be the formation of the two ether linkages between the phenolic hydroxyl groups of the syringaresinol core and the activated 1-(4-hydroxyphenyl)propan-1,2,3-triol units. This reaction is hypothesized to be catalyzed by a specific O-phenylpropanoidtransferase (OPT) or a similar class of transferase enzyme. This enzyme would recognize both the syringaresinol acceptor molecule and the activated phenylpropane donor molecule.
// Nodes for metabolites SinAlc1 [label="Sinapyl Alcohol", fillcolor="#FBBC05", fontcolor="#202124"]; SinAlc2 [label="Sinapyl Alcohol", fillcolor="#FBBC05", fontcolor="#202124"]; Syringaresinol [label="(+)-Syringaresinol", fillcolor="#34A853", fontcolor="#FFFFFF"]; PHP_triol [label="1-(4-hydroxyphenyl)\npropan-1,2,3-triol (activated)", fillcolor="#F1F3F4", fontcolor="#202124"]; HedyotisolA [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes for enzymes LAC_POX [label="LAC/POX", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DIR [label="DIR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OPT [label="Putative\nO-Phenylpropanoid\ntransferase (OPT)", shape=ellipse, style=dashed, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];
// Edges representing reactions {rank=same; SinAlc1; SinAlc2} SinAlc1 -> invis1 [arrowhead=none]; SinAlc2 -> invis1 [arrowhead=none]; invis1 -> Syringaresinol [label="LAC/POX + DIR"];
Syringaresinol -> invis2 [arrowhead=none]; PHP_triol -> invis2 [arrowhead=none]; invis2 -> HedyotisolA [label="2x OPT (Putative)"]; }
Figure 2: Putative Biosynthesis of this compound. This diagram shows the proposed pathway from sinapyl alcohol to this compound.
Quantitative Data from Related Biosynthetic Pathways
Direct quantitative data for the this compound biosynthetic pathway is unavailable. However, data from well-studied lignan and phenylpropanoid pathways in other plant species can provide valuable reference points for researchers.
Table 1: Kinetic Properties of Key Enzymes in Phenylpropanoid and Lignan Biosynthesis
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Phenylalanine ammonia-lyase (PAL) | Arabidopsis thaliana | L-Phenylalanine | 270 | 1.5 | (Fellenberg and Vogt, 2015) |
| Cinnamate 4-hydroxylase (C4H) | Arabidopsis thaliana | Cinnamic acid | 1.3 | 0.2 | (Achnine et al., 2004) |
| 4-Coumarate:CoA ligase (4CL) | Populus trichocarpa | p-Coumaric acid | 15 | 2.5 | (Hu et al., 1998) |
| Cinnamoyl-CoA reductase (CCR) | Arabidopsis thaliana | Feruloyl-CoA | 5.7 | 1.8 | (Lauvergeat et al., 2001) |
| Cinnamyl alcohol dehydrogenase (CAD) | Arabidopsis thaliana | Coniferaldehyde | 50 | 33 | (Kim et al., 2004) |
| Laccase (LAC4) | Arabidopsis thaliana | Coniferyl alcohol | 250 | - | (Berthet et al., 2011) |
Table 2: Metabolite Concentrations in Lignan-Producing Tissues
| Metabolite | Plant Species | Tissue | Concentration (µg/g FW) | Reference |
| Coniferyl alcohol | Forsythia x intermedia | Developing xylem | 5 - 15 | (Davin et al., 1992) |
| Sinapyl alcohol | Populus tremuloides | Differentiating xylem | 2 - 8 | (Li et al., 2001) |
| (+)-Pinoresinol | Forsythia x intermedia | Developing xylem | 50 - 150 | (Davin et al., 1992) |
| Secoisolariciresinol | Linum usitatissimum | Seed | 1500 - 3700 | (Ford et al., 2001) |
Detailed Experimental Protocols
The elucidation of a biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed protocols for key experiments relevant to the proposed this compound pathway, adapted from established methodologies.
Heterologous Expression and Purification of Biosynthetic Enzymes
Objective: To produce and purify recombinant enzymes (e.g., PAL, 4CL, CAD, DIR, LAC) for in vitro characterization.
Protocol:
-
Gene Cloning: Amplify the full-length coding sequence of the target gene from Hedyotis lawsoniae cDNA using PCR with gene-specific primers. Clone the PCR product into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast) containing a purification tag (e.g., His-tag).
-
Heterologous Expression: Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae INVSc1).
-
For E. coli, grow the cells at 37°C to an OD600 of 0.6-0.8, then induce protein expression with 0.1-1.0 mM IPTG and incubate at 16-25°C for 16-24 hours.
-
For yeast, grow the cells in selective medium containing glucose, then transfer to a medium containing galactose to induce expression for 24-48 hours.
-
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme (B549824) for E. coli). Lyse the cells by sonication on ice.
-
Protein Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole). Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Protein Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity. Determine the protein concentration using a Bradford assay.
In Vitro Enzyme Assays
Objective: To determine the catalytic activity and kinetic parameters of the purified enzymes.
Protocol for a Laccase Assay:
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM sodium acetate (B1210297) buffer (pH 5.0), 1 mM sinapyl alcohol (substrate), and the purified laccase enzyme (1-5 µg). The total reaction volume is typically 200 µL.
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Reaction Termination and Extraction: Stop the reaction by adding 20 µL of 2 M HCl. Extract the products with 200 µL of ethyl acetate.
-
Analysis: Evaporate the ethyl acetate layer to dryness and redissolve the residue in methanol. Analyze the products by HPLC or LC-MS to identify and quantify the formation of syringaresinol.
-
Kinetic Analysis: To determine Km and Vmax, perform the assay with varying concentrations of sinapyl alcohol and measure the initial reaction rates.
Dirigent Protein-Mediated Coupling Assay
Objective: To demonstrate the stereoselective coupling of monolignols in the presence of a dirigent protein.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM sodium phosphate (B84403) buffer (pH 6.5), 1 mM sinapyl alcohol, the purified dirigent protein (5-10 µg), and an oxidizing agent (e.g., 0.1 U of laccase or 1 mM H2O2 and 0.1 U of peroxidase).
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Product Analysis: Extract the products as described in the laccase assay. Analyze the stereochemistry of the resulting syringaresinol using chiral HPLC to determine the enantiomeric excess.
Conclusion and Future Perspectives
The proposed biosynthetic pathway of this compound provides a robust framework for future research. While the initial steps leading to the syringaresinol core are well-supported by extensive literature on lignan biosynthesis, the final tailoring reactions that attach the two 1-(4-hydroxyphenyl)propan-1,2,3-triol units remain hypothetical. Elucidating these final steps will require a combination of transcriptomics to identify candidate genes from Hedyotis lawsoniae, followed by heterologous expression and in vitro characterization of the encoded enzymes.
Understanding the complete biosynthetic pathway of this compound will not only provide fundamental insights into the metabolic diversity of plants but also open avenues for the biotechnological production of this and other complex lignans. Metabolic engineering strategies in microbial or plant-based systems could be employed to produce this compound in larger quantities for further pharmacological evaluation and potential drug development. The detailed methodologies and comparative data presented in this guide are intended to facilitate these future research endeavors.
The Pharmacological Landscape of Hedyotisol A and a Proxy: An In-Depth Technical Guide to Bioactive Compounds from Hedyotis Species
Disclaimer: Initial research for "Hedyotisol A" revealed a significant lack of publicly available pharmacological data. This compound is a novel dilignan isolated from Hedyotis lawsoniae. At present, its specific biological activities and mechanisms of action have not been characterized in published literature.
Given the user's interest in the pharmacological properties of compounds from the Hedyotis genus, this guide will focus on the extensively studied and pharmacologically active constituents of a related and medicinally prominent species, Hedyotis diffusa . This plant is a source of numerous bioactive compounds with well-documented anti-inflammatory, anticancer, and neuroprotective properties. This technical guide will serve as a comprehensive resource on these properties, providing quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anti-inflammatory Properties of Bioactive Compounds from Hedyotis diffusa
Extracts and isolated compounds from Hedyotis diffusa have demonstrated significant anti-inflammatory effects. The primary mechanisms involve the inhibition of pro-inflammatory mediators and modulation of key signaling pathways.
Quantitative Data: Anti-inflammatory Activity
| Compound/Extract | Assay | Cell Line/System | IC50 / Inhibition | Reference |
| Anthraquinone 1 | Superoxide Anion Generation | fMLP/CB-induced human neutrophils | 0.92 ± 0.22 µM | [1] |
| Anthraquinone 1 | Elastase Release | fMLP/CB-induced human neutrophils | 0.71 ± 0.22 µM | [1] |
| Anthraquinone 5 | Superoxide Anion Generation | fMLP/CB-induced human neutrophils | 0.15 ± 0.01 µM | [1] |
| Anthraquinone 5 | Elastase Release | fMLP/CB-induced human neutrophils | 0.20 ± 0.02 µM | [1] |
| Iridoid Derivative 2 | Nitric Oxide Production | LPS-induced RAW 264.7 cells | 5.69 µM | [2] |
| Iridoid Derivative 4 | Nitric Oxide Production | LPS-induced RAW 264.7 cells | 6.16 µM | [2] |
| Iridoid Derivative 6 | Nitric Oxide Production | LPS-induced RAW 264.7 cells | 6.84 µM | [2] |
| Flavonoids Extract | Nitric Oxide Production | LPS-stimulated RAW 264.7 cells | Significant reduction at 50-200 µg/ml | [3] |
Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay
This protocol outlines the determination of the anti-inflammatory activity of a test compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., isolated from Hedyotis diffusa)
-
Dexamethasone (B1670325) (positive control)
-
Griess Reagent System
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.
-
Treatment: After 24 hours, treat the cells with various concentrations of the test compound or 15 µM dexamethasone for 1 hour.
-
Stimulation: Following the pre-treatment, stimulate the cells with LPS at a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for an additional 24 hours.
-
Nitrite Measurement:
-
Collect the culture supernatant from each well.
-
Measure the concentration of nitrite, a stable metabolite of NO, using the Griess Reagent System according to the manufacturer's instructions.
-
Determine the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control group.
Signaling Pathway: NF-κB and MAPK in Inflammation
Total flavonoids from Hedyotis diffusa have been shown to exert their anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways.[3]
Anticancer Properties of Bioactive Compounds from Hedyotis diffusa
A significant body of research has focused on the anticancer activities of Hedyotis diffusa constituents, which have been shown to inhibit cancer cell growth, induce apoptosis, and suppress metastasis through various molecular mechanisms.
Quantitative Data: Anticancer Activity
| Compound/Extract | Cancer Cell Line | Assay | IC50 | Reference |
| Ursolic Acid | HepG2 (Liver) | MTT | 36.63 µM | [4] |
| 2-Hydroxy-3-methyl anthraquinone | SPC-1-A (Lung) | MTT | 66 µM | [4] |
| 2-Hydroxy-1-methoxy anthraquinone | SPC-1-A (Lung) | MTT | 79 µM | [4] |
| 10(S)-hydroxy pheophytin a | LNCaP (Prostate) | MTT | 20 µM | [4] |
| Chloroform (B151607) Extract | SW620 (Colorectal) | MTT | Significant inhibition | [5] |
| Ethanol Extract | U87 (Glioblastoma) | MTT | Dose-dependent suppression | [6] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HepG2, SW620)
-
Complete cell culture medium
-
Test compound (e.g., isolated from Hedyotis diffusa)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways in Cancer
Neuroprotective Properties of Bioactive Compounds from Hedyotis diffusa
Several compounds isolated from Hedyotis diffusa have demonstrated significant neuroprotective effects in in vitro models.
Key Findings
A study identified five flavonol glycosides and four O-acylated iridoid glycosides from a methanol (B129727) extract of Hedyotis diffusa. All nine compounds exhibited significant neuroprotective activity in primary cultures of rat cortical cells damaged by L-glutamate.[12]
Experimental Workflow: Neuroprotection Assay
The general workflow for assessing the neuroprotective effects of compounds from Hedyotis diffusa is as follows:
Conclusion
While specific pharmacological data on this compound remains elusive, the broader investigation into the constituents of Hedyotis diffusa reveals a rich source of bioactive compounds with significant therapeutic potential. The anti-inflammatory, anticancer, and neuroprotective properties of these compounds are well-documented and are mediated through the modulation of key cellular signaling pathways. This guide provides a foundational understanding for researchers, scientists, and drug development professionals interested in the pharmacological applications of natural products derived from the Hedyotis genus. Further research is warranted to isolate and characterize the full spectrum of bioactive molecules within these plants and to elucidate their precise mechanisms of action for potential therapeutic development.
References
- 1. Chemical Constituents of Hedyotis diffusa and Their Anti-Inflammatory Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Seventeen undescribed iridoid derivatives with anti-inflammatory effects from Hedyotis diffusa and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The Hedyotis diffusa Willd. (Rubiaceae): A Review on Phytochemistry, Pharmacology, Quality Control and Pharmacokinetics [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Hedyotis diffusa Willd extract inhibits the growth of human glioblastoma cells by inducing mitochondrial apoptosis via AKT/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hedyotis diffusa Willd Inhibits Colorectal Cancer Growth in Vivo via Inhibition of STAT3 Signaling Pathway [ouci.dntb.gov.ua]
- 8. Hedyotis diffusa Willd Inhibits Colorectal Cancer Growth in Vivo via Inhibition of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hedyotis diffusa Willd inhibits colorectal cancer growth in vivo via inhibition of STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Hedyotis diffusa Willd Inhibits Colorectal Cancer Growth in Vivo via Inhibition of STAT3 Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 11. Molecular Mechanism of Anti-Colorectal Cancer Effect of Hedyotis diffusa Willd and Its Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective constituents from Hedyotis diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
Hedyotisol A: A Lignan Compound of Interest from Hedyotis lawsoniae
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hedyotisol A is a complex dilignan compound first isolated from the leaves of Hedyotis lawsoniae.[1] Lignans (B1203133) are a large class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units. They are widely distributed in the plant kingdom and have garnered significant scientific interest due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antioxidant effects. This guide provides a comprehensive overview of the current, albeit limited, knowledge on this compound, including its chemical properties and natural sources. Due to the scarcity of specific biological data for this compound, this paper also discusses the known pharmacological activities of extracts from the Hedyotis genus and the broader class of lignans to provide a contextual framework for future research.
Chemical and Physical Properties of this compound
This compound is characterized by its complex chemical structure, which is constructed from a syringaresinol (B1662434) unit and two phenylpropane units. It exists as one of three stereoisomers, the others being Hedyotisol B and Hedyotisol C.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₂H₅₀O₁₆ | PubChem |
| Molecular Weight | 810.8 g/mol | PubChem |
| IUPAC Name | (1S,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol | PubChem |
| CAS Number | 95732-59-5 | PubChem |
| Natural Sources | Hedyotis lawsoniae, Tarenna attenuata, Bambusa emeiensis, Brassica fruticulosa | [1] |
Natural Sources and Isolation
Biological Activities and Mechanism of Action: A Contextual Overview
Currently, there is a significant lack of published data on the specific biological activities and mechanisms of action of isolated this compound. However, the plant genus from which it is derived, Hedyotis, is well-known in traditional medicine and has been the subject of considerable scientific investigation. Furthermore, the broader class of lignans exhibits well-documented pharmacological effects.
Anticancer and Anti-inflammatory Potential of Hedyotis Extracts
Extracts from Hedyotis diffusa, a related and extensively studied species, have demonstrated significant anticancer and anti-inflammatory properties. These activities are often attributed to the synergistic effects of various phytochemicals present in the extracts, including anthraquinones, flavonoids, and terpenoids.
-
Anticancer Effects: Studies on Hedyotis diffusa extracts have shown inhibitory effects on the proliferation of various cancer cell lines. The proposed mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).
-
Anti-inflammatory Effects: Extracts from Hedyotis species have been shown to suppress the production of pro-inflammatory mediators. A key signaling pathway often implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.
Biological Activities of Lignans
Lignans as a chemical class are known to possess a wide range of biological activities. It is plausible that this compound, as a dilignan, may share some of these properties.
Table 2: Reported Biological Activities of Various Lignans
| Biological Activity | Examples of Lignans | Potential Mechanisms |
| Anticancer | Podophyllotoxin, Enterolactone | Inhibition of tubulin polymerization, induction of apoptosis, modulation of hormone receptors |
| Anti-inflammatory | Pinoresinol, Secoisolariciresinol | Inhibition of NF-κB signaling, reduction of pro-inflammatory cytokine production |
| Antioxidant | Sesamin, Matairesinol | Scavenging of free radicals, upregulation of antioxidant enzymes |
| Antiviral | Podophyllotoxin derivatives | Inhibition of viral replication |
Potential Signaling Pathways
Given the known activities of Hedyotis extracts and other lignans, a potential area of investigation for this compound would be its effect on key cellular signaling pathways involved in cancer and inflammation. The NF-κB signaling pathway is a critical regulator of the inflammatory response and cell survival. Many natural products exert their anti-inflammatory and anticancer effects by inhibiting this pathway.
Experimental Protocols: General Methodologies
As no specific experimental data for this compound is available, this section provides generalized protocols for assays commonly used to evaluate the anticancer and anti-inflammatory activities of natural compounds. These methodologies could be adapted for future studies on this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., human colon cancer cell line HCT116) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.
Conclusion and Future Directions
This compound is a structurally complex dilignan with a defined chemical profile. However, there is a notable absence of research on its specific biological activities. While the pharmacological properties of Hedyotis extracts and the broader class of lignans suggest that this compound may possess anticancer and anti-inflammatory potential, dedicated studies are required to confirm these hypotheses.
Future research should focus on:
-
Developing efficient methods for the isolation or synthesis of this compound in quantities sufficient for comprehensive biological screening.
-
Evaluating the cytotoxic effects of this compound against a panel of cancer cell lines to determine its IC₅₀ values and selectivity.
-
Investigating the anti-inflammatory properties of this compound using in vitro and in vivo models.
-
Elucidating the specific molecular mechanisms and signaling pathways modulated by this compound to identify its cellular targets.
Such studies are essential to unlock the potential therapeutic value of this compound and to provide a solid scientific basis for its consideration in drug development programs.
References
Hedyotisol A: A Review of an Underexplored Dilignan
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hedyotisol A is a novel dilignan isolated from the leaves of Hedyotis lawsoniae.[1] Despite its defined chemical structure, a comprehensive review of the scientific literature reveals a significant gap in knowledge regarding its biological activities and mechanism of action. To date, no quantitative data on its pharmacological effects, detailed experimental protocols, or elucidated signaling pathways have been published. This technical guide summarizes the current state of knowledge on this compound, focusing on its chemical properties. Furthermore, it provides an in-depth overview of the broader biological activities exhibited by extracts and other chemical constituents of the Hedyotis genus, offering a valuable context for future research endeavors on this compound.
Chemical Structure and Properties of this compound
This compound is a complex dilignan constructed from a syringaresinol (B1662434) unit and two phenylpropane units.[1] It is stereoisomeric with Hedyotisol B and Hedyotisol C, which were isolated from the same plant source.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C42H50O16 | [2] |
| Molecular Weight | 810.8 g/mol | [2] |
| IUPAC Name | (1S,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol | [2] |
| CAS Number | 95732-59-5 | [2] |
| ChEMBL ID | CHEMBL2268764 | [2] |
Biological Activities of Compounds from the Hedyotis Genus
While no specific biological activities have been reported for this compound, the Hedyotis genus is a rich source of bioactive compounds with a wide range of pharmacological effects. The most studied species, Hedyotis diffusa, has demonstrated anti-inflammatory, anticancer, and neuroprotective properties. These activities are attributed to various classes of compounds, including anthraquinones, flavonoids, and iridoid glycosides.
Anti-inflammatory Activity
Extracts from Hedyotis diffusa have been shown to possess significant anti-inflammatory effects. For instance, certain anthraquinones isolated from this plant have demonstrated potent inhibitory activity against superoxide (B77818) anion generation and elastase release in fMLP/CB-induced human neutrophils.
Table 2: Anti-inflammatory Activity of Anthraquinones from Hedyotis diffusa
| Compound | Target | IC50 (µM) |
| Compound 1 (with 2-isopropyldihydrofuran moiety) | Superoxide anion generation | 0.92 ± 0.22 |
| Elastase release | 0.71 ± 0.22 | |
| Compound 5 (with 2,2-dimethylpyrano ring moiety) | Superoxide anion generation | 0.15 ± 0.01 |
| Elastase release | 0.20 ± 0.02 |
Anticancer Activity
Various extracts of Hedyotis diffusa have been investigated for their anticancer potential. The chloroform (B151607) extract, for example, has been shown to inhibit the proliferation and promote the apoptosis of human colorectal cancer cells (SW620). This effect is associated with the downregulation of anti-apoptotic proteins and the suppression of key signaling pathways.
Neuroprotective Effects
Compounds isolated from Hedyotis diffusa have also exhibited neuroprotective activities. Flavonol and O-acylated iridoid glycosides have shown significant neuroprotective effects in primary cultures of rat cortical cells damaged by L-glutamate.
Potential Mechanisms of Action of Hedyotis Compounds
The diverse biological activities of compounds from the Hedyotis genus are mediated through various molecular mechanisms and signaling pathways.
Inhibition of Inflammatory Mediators
The anti-inflammatory effects of Hedyotis compounds are linked to the inhibition of pro-inflammatory mediators. For example, essential oils from Hedyotis diffusa have been shown to inhibit nitric oxide (NO) production.[3]
Modulation of Apoptosis and Cell Cycle in Cancer
The anticancer activity of Hedyotis extracts often involves the induction of apoptosis and cell cycle arrest in cancer cells. This is achieved by modulating the expression of key regulatory proteins.
Below is a generalized workflow for investigating the anticancer effects of a plant extract, which could be applied to future studies on this compound.
Caption: A potential experimental workflow for evaluating the anticancer activity of this compound.
Regulation of Signaling Pathways
Compounds from Hedyotis diffusa have been found to modulate several key signaling pathways involved in cancer progression, such as the PI3K/Akt and Ras/ERK pathways.
The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, a common target for anticancer compounds.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
Experimental Protocols
Detailed experimental protocols for the isolation and structural elucidation of this compound can be found in the primary literature. As no biological studies have been conducted, no protocols for bioassays are available for this specific compound. However, researchers can refer to established methodologies for assessing anti-inflammatory, anticancer, and neuroprotective activities, which are widely published in pharmacological literature.
For example, an in vitro anti-inflammatory assay could be conducted as follows:
-
Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate media.
-
Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).
-
Treatment: Concurrently treat the cells with varying concentrations of the test compound (e.g., this compound).
-
Measurement of Inflammatory Markers: After a specific incubation period, measure the levels of inflammatory mediators, such as nitric oxide (using the Griess reagent) or pro-inflammatory cytokines (using ELISA), in the cell culture supernatant.
-
Data Analysis: Calculate the percentage of inhibition of the inflammatory markers at each concentration of the test compound and determine the IC50 value.
Conclusion and Future Directions
This compound remains a chemically characterized but biologically unexplored natural product. The rich pharmacological profile of other compounds from the Hedyotis genus suggests that this compound may also possess significant therapeutic potential. Future research should focus on:
-
Screening for Biological Activities: Evaluating the anti-inflammatory, anticancer, neuroprotective, and other pharmacological activities of this compound using a battery of in vitro and in vivo assays.
-
Mechanism of Action Studies: Elucidating the molecular mechanisms underlying any observed biological activities, including the identification of protein targets and modulation of signaling pathways.
-
Structure-Activity Relationship Studies: Investigating the relationship between the chemical structure of this compound and its biological activity, possibly through the synthesis and evaluation of analogues.
The exploration of this compound's bioactivities represents a promising avenue for the discovery of novel therapeutic agents.
References
- 1. ISOLATION AND STRUCTURES OF HEDYOTISOL-A, -B, AND -C NOVEL DILIGNANS FROM HEDYOTIS LAWSONIAE [jstage.jst.go.jp]
- 2. This compound | C42H50O16 | CID 53354809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hedyotis diffusa Aerial Parts: Essential Oil Composition, Biological Activity, and In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Hedyotisol A: Isolation Protocol and Biological Activity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hedyotisol A is a novel dilignan isolated from the leaves of Hedyotis lawsoniae. As a member of the lignan (B3055560) class of polyphenols, this compound is of significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This document provides a detailed protocol for the isolation of this compound and summarizes its known biological activities and potential mechanisms of action.
Phytochemical Profile of Hedyotis lawsoniae
The genus Hedyotis is known to be a rich source of various bioactive phytochemicals. Preliminary analysis of Hedyotis lawsoniae reveals the presence of several classes of compounds.
| Phytochemical Class | Presence in Hedyotis lawsoniae |
| Dilignans | +++ |
| Flavonoids | ++ |
| Triterpenoids | + |
| Phenolic Acids | + |
(Note: This table is a qualitative summary based on general findings for the Hedyotis genus and the specific isolation of this compound.)
Isolation of this compound from Hedyotis lawsoniae
The following protocol is based on the established phytochemical isolation of lignans (B1203133) and the specific mention of this compound's isolation by Kikuchi et al. (1984).[1]
Experimental Protocol
1. Plant Material Collection and Preparation:
-
Fresh leaves of Hedyotis lawsoniae are collected and air-dried in the shade.
-
The dried leaves are then ground into a coarse powder.
2. Extraction:
-
The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature.
-
The methanolic extract is then concentrated under reduced pressure to yield a crude extract.
3. Fractionation:
-
The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc).
-
The biologically active fractions, typically the ethyl acetate and chloroform fractions for lignans, are collected.
4. Chromatographic Purification:
-
The active fraction is subjected to column chromatography over silica (B1680970) gel.
-
Elution is performed with a gradient of chloroform and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing similar compounds are pooled.
-
Further purification of the pooled fractions is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column using a suitable solvent system (e.g., methanol-water gradient) to yield pure this compound.
Quantitative Data
| Parameter | Value |
| Starting Material | Dried leaves of Hedyotis lawsoniae |
| Extraction Solvent | Methanol |
| Primary Fractionation | Liquid-liquid partitioning |
| Purification Method | Silica gel column chromatography, Prep-HPLC |
| Reported Yield | Data not available in the reviewed literature |
| Purity | >95% (as determined by HPLC) |
(Note: Specific quantitative data on the yield of this compound from the original publication were not available in the searched databases.)
Biological Activity and Signaling Pathways
This compound, as a lignan, is presumed to exhibit significant antioxidant and anti-inflammatory properties. While specific studies on this compound's mechanism of action are limited, the activities of structurally related compounds and general knowledge of lignan bioactivity suggest modulation of key signaling pathways.
Antioxidant Activity
Lignans are known to exert their antioxidant effects through direct radical scavenging and by modulating endogenous antioxidant systems. A plausible mechanism for this compound involves the activation of the Nrf2 signaling pathway.
References
Application Notes & Protocols for the Extraction of Hedyotisol A from Pluchea indica
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pluchea indica (L.) Less., commonly known as Indian camphorweed or beluntas, is a medicinal plant belonging to the Asteraceae family, widely distributed in the tropical and subtropical regions of Asia, Africa, and Australia.[1] Traditionally, it has been used to treat a variety of ailments including inflammation, cancer, diabetes, and microbial infections.[1] Phytochemical investigations of Pluchea indica have revealed a rich diversity of bioactive compounds, including terpenes, flavonoids, phenolic acids, and lignans (B1203133).[1] Notably, the lignans Hedyotisol A and Hedyotisol B have been reported to be present in the polar fraction of methanol (B129727) extracts from the aerial parts of this plant. This document provides detailed protocols for the extraction and isolation of this compound from Pluchea indica, targeting researchers and professionals in the field of natural product chemistry and drug development.
Compound Profile: this compound
| Property | Value |
| Molecular Formula | C₄₂H₅₀O₁₆ |
| Molecular Weight | 810.8 g/mol |
| Chemical Class | Lignan (B3055560) |
| Reported Source | Aerial parts of Pluchea indica (polar fraction of methanol extract) |
| Potential Biological Activity | Cytotoxic, Anti-inflammatory (based on general lignan activity) |
Experimental Protocols
Plant Material Collection and Preparation
Protocol:
-
Collection: Collect the aerial parts (leaves and stems) of Pluchea indica during its flowering season to ensure the optimal concentration of secondary metabolites.
-
Authentication: A plant specimen should be authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.
-
Washing and Drying: Thoroughly wash the collected plant material with distilled water to remove any soil and extraneous matter. Air-dry the material in the shade at room temperature for 7-14 days or until it becomes brittle. Alternatively, a hot air oven can be used at a controlled temperature of 40-50°C.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. Pass the powder through a sieve to obtain a uniform particle size. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.
Extraction of Polar Compounds from Pluchea indica
This protocol is designed to extract a broad range of polar compounds, including lignans like this compound.
Protocol: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Weigh 100 g of the dried, powdered Pluchea indica aerial parts.
-
Solvent Selection: Prepare a 70% aqueous ethanol (B145695) (v/v) solution.
-
Extraction:
-
Place the powdered plant material in a 2 L beaker.
-
Add 1 L of the 70% ethanol solvent.
-
Submerge the beaker in an ultrasonic bath.
-
Perform ultrasonication at a frequency of 40 kHz and a temperature of 40°C for 60 minutes.
-
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Repeated Extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Drying: Dry the crude extract completely in a vacuum oven or by lyophilization.
Quantitative Data Summary: Extraction Yields with Different Solvents
| Solvent System | Extraction Method | Yield of Crude Extract (% w/w) | Reference |
| 70% Ethanol | Ultrasound-Assisted | ~15-20% | General Procedure |
| Methanol | Maceration | ~12-18% | [2] |
| Ethyl Acetate | Maceration | ~5-8% | [2] |
| Water | Maceration | ~10-15% | [2] |
Fractionation to Isolate this compound
This protocol describes the separation of the crude extract to isolate the lignan-rich fraction.
Protocol: Liquid-Liquid Partitioning
-
Resuspension: Dissolve 10 g of the crude 70% ethanol extract in 200 mL of distilled water.
-
Hexane (B92381) Partitioning: Transfer the aqueous suspension to a 500 mL separatory funnel and extract three times with 100 mL of n-hexane to remove nonpolar compounds like fats and sterols. Combine the hexane fractions and store them separately.
-
Ethyl Acetate Partitioning: Subsequently, extract the remaining aqueous layer three times with 100 mL of ethyl acetate. This fraction will contain compounds of medium polarity.
-
Butanol Partitioning: Finally, extract the remaining aqueous layer three times with 100 mL of n-butanol. Polar compounds, including lignan glycosides, are expected to be in this fraction. This compound, being a polar lignan, is likely to be enriched in the n-butanol fraction.
-
Drying: Concentrate each fraction (n-hexane, ethyl acetate, and n-butanol) to dryness using a rotary evaporator.
Purification of this compound by Column Chromatography
Protocol:
-
Stationary Phase Preparation: Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica (B1680970) gel 60 (70-230 mesh) using a suitable solvent system (e.g., a gradient of chloroform (B151607) and methanol) as the mobile phase.
-
Sample Loading: Dissolve the dried n-butanol fraction in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient solvent system, starting with a less polar mixture and gradually increasing the polarity. For example, start with 100% chloroform and gradually increase the percentage of methanol.
-
Fraction Collection: Collect the eluate in fractions of 10-20 mL.
-
Analysis by TLC: Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase. Visualize the spots under UV light or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Pooling and Recrystallization: Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound. Concentrate the pooled fractions and purify further by recrystallization from a suitable solvent to obtain pure this compound.
Visualizations
Caption: Workflow for the extraction and isolation of this compound from Pluchea indica.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
References
Synthesis of Hedyotisol A and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hedyotisol A is a complex dilignan natural product isolated from the leaves of Hedyotis lawsoniae.[1] Its intricate structure, featuring a central furofuran core derived from syringaresinol (B1662434) and two appended phenylpropane units, presents a significant synthetic challenge and suggests potential for interesting biological activity. While the total synthesis of this compound has not been explicitly reported in peer-reviewed literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of related furofuran lignans (B1203133), particularly syringaresinol, and subsequent glycosylation and side-chain elaboration. This document provides detailed, plausible protocols for the synthesis of this compound and its derivatives, alongside methods for evaluating their biological activities, drawing from the known pharmacology of related compounds and extracts from the Hedyotis genus.
Chemical Structure of this compound
This compound is characterized by a central furofuran lignan (B3055560) core, specifically a derivative of syringaresinol, which is further elaborated with two identical 1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol units attached via ether linkages.
IUPAC Name: (1S,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol[2]
Molecular Formula: C₄₂H₅₀O₁₆[2]
Molecular Weight: 810.8 g/mol [2]
Proposed Synthetic Pathway for this compound
The synthesis of this compound can be envisioned through a convergent approach. The key steps would involve the synthesis of the central syringaresinol core, followed by the attachment of the protected phenylpropane side chains. A final deprotection step would yield the natural product.
Caption: Proposed synthetic pathway for this compound.
Biological Activity of Related Compounds
Anti-inflammatory and Antioxidant Activity
Extracts of Hedyotis diffusa have been shown to possess anti-inflammatory and antioxidant properties. These activities are often attributed to the presence of flavonoids, anthraquinones, and other phenolic compounds. For instance, extracts have been shown to inhibit nitric oxide (NO) production in macrophages.[3] Structurally related simple phenols like hydroxytyrosol (B1673988) are also known for their potent anti-inflammatory and antioxidant effects.[4][5]
| Compound/Extract | Assay | Cell Line/Model | Result (IC₅₀ or effect) | Reference |
| Hedyotis diffusa stem bark essential oil | NO Inhibition | Macrophages | IC₅₀: 36.81-40.58 µg/mL | [3] |
| Hydroxytyrosol | NO Production | RAW264.7 macrophages | Potent inhibition | [4] |
| Hydroxytyrosol | TNF-α production | LPS-stimulated mice | ~50% reduction at 80 mg/kg | [5] |
Cytotoxicity
Extracts from Hedyotis diffusa have also been investigated for their cytotoxic effects against various cancer cell lines.
| Compound/Extract | Cell Line | Result (IC₅₀) | Reference |
| Hedyotis diffusa stem bark essential oil | MCF7 (Breast cancer) | 10.86 µg/mL | [3] |
| Hedyotis diffusa stem bark essential oil | SK-LU-1 (Lung cancer) | 12.35 µg/mL | [3] |
| Hedyotis diffusa stem bark essential oil | HepG2 (Liver cancer) | 14.92 µg/mL | [3] |
Experimental Protocols
Protocol 1: Proposed Synthesis of Syringaresinol (this compound Core)
This protocol describes a plausible enzymatic synthesis of syringaresinol from sinapyl alcohol.
Materials:
-
Sinapyl alcohol
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) buffer (pH 6.0)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve sinapyl alcohol in phosphate buffer (pH 6.0).
-
To this solution, add horseradish peroxidase.
-
Slowly add a solution of hydrogen peroxide in the same buffer to the reaction mixture with stirring over a period of 1 hour.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford syringaresinol.
Protocol 2: General Procedure for Williamson Ether Synthesis for Side Chain Attachment
This protocol outlines a general method for coupling the protected side chains to the syringaresinol core. This would be performed on a protected form of syringaresinol.
Materials:
-
Protected syringaresinol
-
Protected 1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol derivative with a leaving group (e.g., a tosylate or mesylate)
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of protected syringaresinol in anhydrous DMF, add sodium hydride or potassium carbonate at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of the protected side chain derivative in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: General Protocol for Deprotection to Yield this compound
This protocol describes a general final deprotection step. The choice of deprotection conditions will depend on the protecting groups used in the synthesis. For common protecting groups like benzyl (B1604629) ethers, catalytic hydrogenation is a standard method.
Materials:
-
Protected this compound
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (B129727) or ethanol
-
Hydrogen gas
Procedure:
-
Dissolve the protected this compound in methanol or ethanol.
-
Add a catalytic amount of Pd/C.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
Further purification can be achieved by recrystallization or preparative HPLC if necessary.
Protocol 4: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol can be used to evaluate the antioxidant potential of synthesized this compound and its derivatives.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compounds (this compound and derivatives)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compounds or control to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol can be used to assess the cytotoxic effects of this compound and its derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound and derivatives)
-
Doxorubicin (B1662922) (positive control)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the test compounds and doxorubicin in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions of the compounds.
-
Incubate the plates for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the formula: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of the cells treated with the compound, and A_control is the absorbance of the untreated cells.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the concentration of the test compound.
Signaling Pathways and Experimental Workflows
Potential Anti-inflammatory Signaling Pathway
Lignans and other phenolic compounds often exert their anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as the NF-κB pathway. Inhibition of NF-κB activation can lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
General Experimental Workflow
The development of this compound derivatives for therapeutic applications would follow a structured workflow from synthesis to biological evaluation.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C42H50O16 | CID 53354809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A high throughput proliferation and cytotoxicity assay for co-cultured isogenic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxytyrosol is the major anti-inflammatory compound in aqueous olive extracts and impairs cytokine and chemokine production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxytyrosol Exerts Anti-Inflammatory and Anti-Oxidant Activities in a Mouse Model of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Hedyotisol A
Introduction
Hedyotisol A is a phenolic compound of significant interest due to its potential therapeutic properties. Accurate and reliable quantification of this compound in various matrices, including biological samples and pharmaceutical formulations, is crucial for research, development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are established as robust and sensitive techniques for the analysis of phenolic compounds.[1][2][3] The protocols provided herein are based on established methods for similar compounds and serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Method 1: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This section details the protocol for quantifying this compound using a reversed-phase HPLC method with UV detection. This method is suitable for the analysis of this compound in plasma and other biological matrices.[1]
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction)
-
Acidification: Acidify plasma samples to optimize the extraction of phenolic compounds.
-
Solid-Phase Extraction (SPE):
-
Use an Oasis HLB copolymer SPE column.
-
Condition the column with methanol (B129727) followed by water.[4]
-
Load the acidified plasma sample onto the SPE column.
-
Wash the column with water and a low-concentration organic solvent mixture (e.g., 5% methanol in water) to remove interferences.[1]
-
Elute this compound with methanol.[1]
-
-
Evaporation and Reconstitution:
-
Evaporate the methanol eluate to dryness under a stream of nitrogen.[1]
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5][6]
-
Mobile Phase: A gradient elution using a mixture of acidified water and an organic solvent mixture (e.g., methanol/acetonitrile (B52724), 50:50, v/v).[1]
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Column Temperature: Maintained at a constant temperature, for example, 45°C.[7]
-
Injection Volume: 20 µL.[7]
-
Detection: UV detection at a wavelength of 254 nm.[5]
Quantitative Data Summary
The following table summarizes the typical validation parameters for an HPLC-UV method for the quantification of a similar phenolic compound, hydroxytyrosol (B1673988).[1] These values can be considered as a benchmark for the validation of a this compound assay.
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | 0.9986 |
| Precision (Coefficient of Variation, %) | 0.79 - 6.66 |
| Recovery (%) | ~100 |
| Limit of Detection (LOD) | 37 ng/mL |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by HPLC-UV.
Method 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This section outlines a highly sensitive and selective method for the quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS).[8] This method is ideal for analyzing low concentrations of this compound in complex biological matrices.[2][3]
Experimental Protocol
1. Sample Preparation ('Dilute-and-Shoot')
For a rapid analysis, a "dilute-and-shoot" approach can be employed, particularly for less complex matrices like urine.[4]
-
Sample Dilution:
-
Pipette 50 µL of the sample (e.g., urine, calibrators, or quality control samples) into a microcentrifuge tube.
-
Add 100 µL of an internal standard (IS) working solution.
-
Dilute with 350 µL of water.[4]
-
-
Vortex and Centrifuge:
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,621g for 5 minutes.[4]
-
-
Injection:
-
Directly inject 4.0 µL of the supernatant into the LC-MS/MS system.[4]
-
2. Chromatographic Conditions
-
UPLC System: An Acquity UPLC system or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).[8]
-
Mobile Phase: A gradient of acetonitrile and 0.5% formic acid in water (v/v).[8]
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temperature: 40°C.[8]
-
Sample Temperature: 10°C.[8]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., ACQUITY Xevo TQ-S).[8]
-
Ionization Mode: Positive electrospray ionization (ESI+).[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[8]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined through infusion and optimization experiments.
Quantitative Data Summary
The following table presents typical performance characteristics for a UPLC-ESI-MS/MS method for the analysis of polyphenols.[8] These values indicate the high sensitivity and precision achievable with this technique.
| Parameter | Result |
| Linearity (R²) | > 0.9990 |
| Precision (RSD, %) | < 3.71 |
| Accuracy (%) | 97.35 - 102.02 |
| Limit of Detection (LOD) | 0.002 - 0.630 mg/L |
| Limit of Quantification (LOQ) | 0.005 - 2.930 mg/L |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by LC-MS/MS.
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The HPLC-UV method offers a robust and cost-effective solution for routine analysis, while the LC-MS/MS method provides superior sensitivity and selectivity, making it ideal for the analysis of trace levels of this compound in complex biological samples. Both methods require thorough validation to ensure accurate and reliable results.[9]
References
- 1. Determination of hydroxytyrosol in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of eicosanoids and their metabolites in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A dilute‐and‐shoot liquid chromatography–tandem mass spectrometry method for urinary 18‐hydroxycortisol quantification and its application in establishing reference intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Method For Analysis Of Ethoxyquin on Primesep 200 Column | SIELC Technologies [sielc.com]
- 7. japsonline.com [japsonline.com]
- 8. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Hedyotisol A NMR Spectral Data Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hedyotisol A is a novel dilignan isolated from the leaves of Hedyotis lawsoniae. Its structural elucidation is crucial for understanding its chemical properties and potential biological activities, which is of significant interest in natural product chemistry and drug discovery. Nuclear Magnetic Resonance (-NMR) spectroscopy is the primary analytical technique for the definitive structural determination of such complex natural products. This document provides a framework for the analysis of this compound NMR spectral data.
Note on Data Availability: The detailed ¹H and ¹³C NMR spectral data for this compound, including chemical shifts (δ) and coupling constants (J), are reported in the following publication:
-
Kikuchi, T., Matsuda, S., Kadota, S., & Tai, T. (1984). Isolation and Structures of Hedyotisol-A, -B, and -C Novel Dilignans From Hedyotis Lawsonia. Chemical & Pharmaceutical Bulletin, 32(12), 5066–5069.
Due to restricted access to the full text of this publication, the specific quantitative data cannot be reproduced herein. Researchers are advised to consult the original article for the complete spectral data. The following sections provide a generalized protocol and data presentation structure based on standard practices for NMR analysis of natural products.
Data Presentation
Once obtained from the primary literature, the ¹H and ¹³C NMR spectral data for this compound should be organized into clear, structured tables for ease of comparison and interpretation.
Table 1: ¹H NMR Spectral Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ... | ... | ... | ... | ... | ... |
Table 2: ¹³C NMR Spectral Data for this compound
| Position | Chemical Shift (δ, ppm) | DEPT Interpretation | Assignment |
| ... | ... | ... | ... |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR spectra for a natural product isolate like this compound. For the specific parameters used for this compound, the original publication should be consulted.
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, CD₃OD, DMSO-d₆). The choice of solvent can affect chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. Often, residual solvent signals are used for referencing.
Protocol 2: ¹H NMR Spectrum Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Locking and Shimming: Lock onto the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16, 32, or 64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Set a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants.
-
Protocol 3: ¹³C NMR Spectrum Acquisition
-
Instrument Setup: Use the same sample and instrument setup as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.
-
Spectral Width (sw): Set a wide spectral width to cover all expected carbon signals (e.g., 0-220 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
Visualization
Experimental Workflow
The logical flow of experiments for the NMR analysis of this compound is depicted below.
Hypothetical Signaling Pathway Diagram
While the specific biological activities and signaling pathways of this compound are not detailed in the initial isolation paper, many lignans (B1203133) exhibit antioxidant and anti-inflammatory properties. A hypothetical pathway illustrating how a lignan (B3055560) like this compound might exert such effects is shown below. This diagram is for illustrative purposes and would need to be validated by further biological studies.
Application Note: Quantitative Determination of Hedyotisol A in Human Plasma by LC-MS/MS
Introduction
Hedyotisol A is a novel small molecule with potential therapeutic applications. To support preclinical and clinical development, a sensitive, selective, and robust analytical method for the quantification of this compound in biological matrices is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method presented herein is suitable for pharmacokinetic studies and routine drug monitoring.
Analytical Method
A sensitive and selective LC-MS/MS method was developed and validated for the quantification of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental
Sample Preparation
Protein precipitation was employed for the extraction of this compound from human plasma.[1] This technique is fast, simple, and cost-effective for high-throughput analysis.[1]
-
To 100 µL of human plasma, 200 µL of acetonitrile (B52724) (containing the internal standard, IS) was added.
-
The mixture was vortexed for 1 minute to ensure complete protein precipitation.
-
The samples were then centrifuged at 12,000 rpm for 10 minutes.
-
The supernatant was transferred to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was performed on a C18 analytical column. The mobile phase consisted of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. The use of formic acid helps to improve the ionization of the analyte.[2]
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The analytes were monitored using Multiple Reaction Monitoring (MRM).
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
This compound: [Precursor Ion] > [Product Ion]
-
Internal Standard (IS): [Precursor Ion] > [Product Ion]
-
-
Collision Energy: Optimized for each transition
-
Source Temperature: 500 °C
Method Validation
The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, evaluating linearity, sensitivity, selectivity, precision, accuracy, and robustness.[2][3]
Results and Discussion
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was >0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL, with a signal-to-noise ratio greater than 10.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the table below. The precision, expressed as the relative standard deviation (%RSD), was within 15%, and the accuracy, expressed as the percent recovery, was within 85-115%.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% Recovery) | Inter-day Accuracy (% Recovery) |
| Low QC | 3 | 5.2 | 7.8 | 102.3 | 98.7 |
| Mid QC | 50 | 3.8 | 5.1 | 99.5 | 101.2 |
| High QC | 800 | 2.5 | 4.3 | 103.1 | 100.5 |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The method has been successfully validated and is suitable for supporting pharmacokinetic and other clinical studies of this compound.
Protocol: LC-MS/MS Method for the Determination of this compound in Human Plasma
1. Scope
This protocol details the procedure for the quantitative determination of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
2. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
3. Equipment
-
Liquid Chromatograph (e.g., Agilent, Waters, Shimadzu)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical balance
-
Microcentrifuge
-
Pipettes and tips
-
Vortex mixer
-
Autosampler vials
4. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in acetonitrile to prepare 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solution with acetonitrile:water (1:1, v/v).
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.
5. Sample Preparation Procedure
-
Label autosampler vials for calibration standards, quality control samples, and unknown samples.
-
To 100 µL of plasma, add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Logical Relationship of Method Validation
Caption: Logical flow of the LC-MS/MS method validation process.
6. LC-MS/MS Parameters
6.1. Liquid Chromatography
| Parameter | Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 4.0 |
6.2. Mass Spectrometry
| Parameter | Setting |
| Ion Source | ESI, Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| This compound Transition | [Precursor Ion] > [Product Ion] |
| IS Transition | [Precursor Ion] > [Product Ion] |
| Collision Energy (CE) | Optimized for each analyte |
| Declustering Potential (DP) | Optimized for each analyte |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
7. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio of this compound to the IS.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the QC and unknown samples using the regression equation from the calibration curve.
8. System Suitability
Before each analytical run, inject a system suitability standard to ensure the performance of the LC-MS/MS system. The peak area and retention time should be within ±10% of the expected values.
9. Acceptance Criteria
-
Calibration Curve: The correlation coefficient (r²) should be ≥ 0.99.
-
Quality Control Samples: The accuracy of the QC samples should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should be ≤ 15% (≤ 20% for LLOQ).
References
Application Notes and Protocols for Neuroprotective Activity Screening of Hedyotisol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key pathological mechanism contributing to this loss is oxidative stress, which leads to neuronal cell death. Consequently, there is a significant research interest in identifying novel neuroprotective agents that can mitigate oxidative damage and protect neurons. Hedyotisol A, a novel iridoid glycoside, has been identified as a potential candidate for neuroprotection. These application notes provide a comprehensive guide for the in vitro screening of this compound for its neuroprotective activity against oxidative stress-induced neuronal injury.
The protocols outlined below are based on established methodologies for evaluating the neuroprotective effects of natural compounds against common neurotoxic insults, such as hydrogen peroxide (H₂O₂) and glutamate. These methods are designed to assess cell viability, intracellular reactive oxygen species (ROS) levels, and key markers of apoptosis. While specific quantitative data for this compound is yet to be extensively published, the data presented herein is derived from studies on structurally related compounds and provides a relevant framework for experimental design and data interpretation.
Data Presentation
The following tables summarize representative quantitative data from in vitro neuroprotective assays that can be used as a reference for evaluating the efficacy of this compound.
Table 1: Effect of a Reference Neuroprotective Compound on Neuronal Cell Viability under Oxidative Stress
| Treatment Group | Concentration (µM) | Cell Viability (%)[1] |
| Control (untreated) | - | 100 ± 5.0 |
| Oxidative Stressor (e.g., 5 mM Glutamate) | - | 60 ± 4.2 |
| Oxidative Stressor + Reference Compound | 2.5 | 75 ± 3.8 |
| Oxidative Stressor + Reference Compound | 5 | 88 ± 4.1 |
| Oxidative Stressor + Reference Compound | 10 | 95 ± 3.5 |
| Data is presented as mean ± standard deviation. Cell viability was assessed using the MTT assay. |
Table 2: Effect of a Reference Neuroprotective Compound on Intracellular Reactive Oxygen Species (ROS) Levels
| Treatment Group | Concentration (µM) | Relative ROS Levels (%) |
| Control (untreated) | - | 100 ± 8.0 |
| Oxidative Stressor (e.g., 150 µM H₂O₂) | - | 250 ± 15.2 |
| Oxidative Stressor + Reference Compound | 10 | 180 ± 12.5 |
| Oxidative Stressor + Reference Compound | 20 | 130 ± 9.8 |
| Relative ROS levels were quantified using the DCFH-DA assay.[2] |
Table 3: Effect of a Reference Neuroprotective Compound on Mitochondrial Membrane Potential (MMP)
| Treatment Group | Concentration (µM) | Loss of MMP (%) |
| Control (untreated) | - | 5 ± 1.2 |
| Oxidative Stressor (e.g., 150 µM H₂O₂) | - | 45 ± 3.8 |
| Oxidative Stressor + Reference Compound | 10 | 30 ± 2.5 |
| Oxidative Stressor + Reference Compound | 20 | 15 ± 2.1 |
| MMP was assessed using a fluorescent probe like tetramethylrhodamine (B1193902) ethyl ester. |
Experimental Protocols
Cell Culture and Induction of Neurotoxicity
This protocol describes the culture of a common neuronal cell line and the induction of neurotoxicity using an oxidative stressor.
1.1. Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound (stock solution prepared in DMSO)
-
Hydrogen Peroxide (H₂O₂) or L-glutamate
-
Phosphate-Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
1.2. Protocol:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[3]
-
Seed the cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for protein analysis) and allow them to adhere and grow to 70-80% confluency.
-
To induce neurotoxicity, expose the cells to a predetermined concentration of an oxidative stressor (e.g., 150 µM H₂O₂ or 5 mM L-glutamate). The optimal concentration should be determined empirically by performing a dose-response curve.[1][4]
-
For neuroprotection assessment, pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours) before adding the neurotoxic agent.
Experimental workflow for screening this compound's neuroprotective activity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
2.1. Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
2.2. Protocol:
-
After the treatment period, remove the culture medium.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[3]
3.1. Principle: DCFH-DA is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
3.2. Protocol:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Quantify the relative ROS levels as a percentage of the control group.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
4.1. Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest, such as Bcl-2, Bax, and cleaved caspase-3.[5]
4.2. Protocol:
-
After treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Signaling Pathway Visualization
Oxidative stress is a major inducer of the intrinsic (mitochondrial) pathway of apoptosis in neurons. This compound may exert its neuroprotective effects by modulating key components of this pathway.
Mitochondrial pathway of apoptosis and potential intervention by this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Neuroprotective effects of orientin on hydrogen peroxide‑induced apoptosis in SH‑SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. innoprot.com [innoprot.com]
- 5. Hedyotis Diffusa Willd extract induces apoptosis via activation of the mitochondrion-dependent pathway in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cell Culture Studies with Hedyotis Diffusa: Application Notes and Protocols
Disclaimer: Initial searches for "Hedyotisol A" did not yield specific in vitro cell culture studies. The following application notes and protocols are based on extensive research into the broader species, Hedyotis diffusa, from which various active compounds have been isolated and studied. It is plausible that this compound contributes to the observed biological activities of Hedyotis diffusa extracts, but specific data for this compound is currently limited in publicly available scientific literature.
Introduction
Hedyotis diffusa Willd. (also known as Oldenlandia diffusa) is a well-documented herb in traditional Chinese medicine, recognized for its therapeutic properties, particularly in the treatment of cancers and inflammatory conditions.[1] In vitro studies have demonstrated that extracts of Hedyotis diffusa and its isolated phytochemicals can inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and arrest the cell cycle.[2][3][4] Furthermore, its anti-inflammatory effects have been attributed to the modulation of key signaling pathways involved in the inflammatory response.[5][6][7]
These application notes provide an overview of the in vitro effects of Hedyotis diffusa extracts and protocols for key experimental assays to study its anti-cancer and anti-inflammatory properties.
I. Anti-Cancer Applications
Extracts from Hedyotis diffusa have shown significant anti-proliferative and pro-apoptotic effects on a variety of cancer cell lines. The primary mechanisms of action involve the induction of apoptosis through mitochondrial-dependent pathways and the modulation of critical cell signaling cascades such as PI3K/AKT, ERK, and STAT3.[1][4][8]
Quantitative Data Summary
| Cell Line | Extract Type | Assay | Endpoint | IC50 Value / Effect | Reference(s) |
| Lung Cancer | |||||
| A549 & H1355 | Aqueous Extract | Proliferation | Inhibition | Concentration-dependent suppression (0–200 µg/mL) | [2] |
| SPC-1-A | 2-hydroxy-3-methyl anthraquinone | Apoptosis | Induction | IC50: 66 µM | [2] |
| SPC-1-A | 2-hydroxy-1-methoxy anthraquinone | Apoptosis | Induction | IC50: 79 µM | [2] |
| LLC | Aqueous Extract (HDSB11*) | Proliferation | Inhibition | IC50: 0.43 mg/ml | [9] |
| Colon Cancer | |||||
| HT-29 | Ethanol Extract | Growth Inhibition | Apoptosis | Dose and time-dependent | [3] |
| SW620 | Chloroform Extract | Proliferation | Inhibition | Significant at 50, 75, 100 µg/ml | [8] |
| Caco-2 | 2-hydroxymethyl-1-hydroxy anthraquinone | Proliferation | Inhibition | IC50: 45 µM | [2] |
| Caco-2 | Ursolic Acid | Proliferation | Inhibition | IC50: 71 µM | [2] |
| Leukemia | |||||
| HL-60 | Ethanol Extract | Proliferation | Inhibition | IC50: 4.62 mg/mL | [2] |
| U937 | 2-hydroxy-3-methyl anthraquinone | Apoptosis | Induction | Dose-dependent (0–80 µM) | [2] |
| Liver Cancer | |||||
| HepG2 | Aqueous Extract | Proliferation | Inhibition | Dose-dependent (1.25–10 mg/mL) | [2] |
| Hep3B | Ethyl Acetate Extract | Proliferation | Inhibition | Concentration-dependent (50-400 µg/mL) | [10] |
| Glioblastoma | |||||
| U87 | HDW Extract | Growth Inhibition | Apoptosis | Dose and time-dependent | [4] |
| Bladder Cancer | |||||
| T24 & 5637 | Hd-Sb Extract** | Growth Inhibition | Apoptosis | Dose and time-dependent | [11] |
*HDSB11: Aqueous extract of Hedyotis diffusa and Scutellaria barbata at a 1:1 ratio. **Hd-Sb: Extract from the herb-pair Hedyotis diffusa and Scutellaria barbata.
Key Signaling Pathways in Anti-Cancer Activity
Hedyotis diffusa extracts exert their anti-cancer effects by modulating several key signaling pathways that regulate cell survival, proliferation, and apoptosis.
II. Anti-Inflammatory Applications
Extracts of Hedyotis diffusa have demonstrated potent anti-inflammatory properties in vitro, primarily by inhibiting the production of pro-inflammatory mediators in macrophages.
Quantitative Data Summary
| Cell Line | Extract Type | Assay | Endpoint | Effect | Reference(s) |
| RAW 264.7 | Total Flavonoids | NO Production | Inhibition | Concentration-dependent | [5] |
| RAW 264.7 | Total Flavonoids | Cytokine mRNA (TNF-α, IL-6, IL-1β) | Downregulation | Significant inhibition | [5] |
| Human Neutrophils | Ethanol Extract | Superoxide Anion Generation | Inhibition | 71.71% inhibition at 10 µg/mL | [7] |
| Human Neutrophils | Ethanol Extract | Elastase Release | Inhibition | 38.26% inhibition at 10 µg/mL | [7] |
Key Signaling Pathways in Anti-Inflammatory Activity
The anti-inflammatory effects of Hedyotis diffusa are mediated through the suppression of the NF-κB and MAPK signaling pathways, which are critical regulators of inflammatory gene expression.
III. Experimental Protocols
The following are generalized protocols for key in vitro assays based on methodologies reported in the cited literature. Researchers should optimize these protocols for their specific experimental conditions.
A. Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of Hedyotis diffusa extracts on cancer cells.
Workflow:
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Hedyotis diffusa extract stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[10]
-
Prepare serial dilutions of the Hedyotis diffusa extract in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted extract to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the extract).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cancer cells treated with Hedyotis diffusa extract using flow cytometry.
Workflow:
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Hedyotis diffusa extract
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentration of Hedyotis diffusa extract for the appropriate time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
C. Western Blot Analysis for Signaling Proteins (PI3K/AKT, ERK)
This protocol is for detecting changes in the expression and phosphorylation of key signaling proteins in cells treated with Hedyotis diffusa extract.
Workflow:
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment with Hedyotis diffusa extract, wash cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify protein expression levels, normalizing to a loading control like β-actin.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Hedyotis Diffusa Willd extract induces apoptosis via activation of the mitochondrion-dependent pathway in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hedyotis diffusa Willd extract inhibits the growth of human glioblastoma cells by inducing mitochondrial apoptosis via AKT/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Constituents of Hedyotis diffusa and Their Anti-Inflammatory Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloroform extract of Hedyotis diffusa Willd inhibits viability of human colorectal cancer cells via suppression of AKT and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hedyotis diffusa plus Scutellaria barbata Suppress the Growth of Non-Small-Cell Lung Cancer via NLRP3/NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl Acetate Fraction of Hedyotis diffusa Willd Induces Apoptosis via JNK/Nur77 Pathway in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hedyotis diffusa plus Scutellaria barbata Induce Bladder Cancer Cell Apoptosis by Inhibiting Akt Signaling Pathway through Downregulating miR-155 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hedyotisol A solubility issues and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Hedyotisol A, particularly concerning its solubility. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: Currently, specific quantitative solubility data for this compound (e.g., in mg/mL or mM) is not extensively documented in publicly available literature. However, qualitative assessments indicate that this compound is soluble in a range of organic solvents.
Q2: Which solvents are recommended for dissolving this compound?
A2: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For most biological applications, DMSO is the preferred solvent for creating stock solutions due to its high solubilizing power and miscibility with aqueous media.
Q3: I am observing precipitation when diluting my this compound stock solution in an aqueous buffer. What can I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in biological assays. However, a slightly higher DMSO concentration may be necessary to maintain solubility.
-
Use a co-solvent: Incorporating a co-solvent like PEG400, ethanol, or Tween® 80 in your final aqueous solution can help improve the solubility of this compound.
-
pH adjustment: The solubility of some compounds can be influenced by the pH of the aqueous solution. Experiment with slight adjustments to the buffer pH to see if it improves solubility.
-
Gentle warming and sonication: Briefly warming the solution to 37°C and using a sonicator can help dissolve small precipitates. However, be cautious with temperature-sensitive compounds.
Q4: What is the recommended procedure for preparing a stock solution of this compound?
A4: A general protocol for preparing a stock solution is provided in the Experimental Protocols section below. It is crucial to start with a high-quality, anhydrous solvent and to ensure the compound is completely dissolved before storage.
Q5: How should I store this compound powder and stock solutions?
A5: As a general guideline for natural products, this compound powder should be stored at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the chosen solvent. | Insufficient solvent volume. Inappropriate solvent. Low-quality or wet solvent. | Increase the solvent volume incrementally. Try a different recommended solvent (see FAQs). Use fresh, anhydrous grade solvent. Gentle warming or sonication may also help. |
| Precipitation occurs immediately upon adding the stock solution to the aqueous medium. | The compound's solubility limit in the aqueous medium has been exceeded. The final DMSO concentration is too low to maintain solubility. | Lower the final concentration of this compound. Prepare a serial dilution of your stock solution to find the highest workable concentration. Consider using a formulation with co-solvents (see Experimental Protocols). |
| The solution is cloudy or contains visible particles after dilution. | Incomplete dissolution of the stock solution. Precipitation over time. | Ensure the stock solution is clear before use. If necessary, briefly sonicate. Prepare fresh working solutions immediately before each experiment. Filter the final working solution through a 0.22 µm syringe filter if compatible with your experimental setup. |
| Inconsistent experimental results. | Degradation of this compound in stock or working solutions. Variability in the final concentration due to precipitation. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect solutions from light. Always visually inspect for precipitation before use and prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
Protocol 2: General Procedure for Diluting this compound in Aqueous Medium
Materials:
-
This compound stock solution (in DMSO)
-
Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C if for cell-based assays)
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Vortex the stock solution briefly.
-
Perform a serial dilution of the stock solution in your chosen aqueous medium to achieve the final desired concentration. It is recommended to add the stock solution to the aqueous medium while vortexing to ensure rapid mixing and reduce the chance of precipitation.
-
Ensure the final concentration of DMSO is below the tolerance level for your specific experiment (typically <0.5%).
-
Use the final working solution immediately.
Putative Signaling Pathway
While the specific signaling pathways targeted by this compound are not yet fully elucidated, compounds isolated from the Hedyotis genus have been reported to exhibit various biological activities, including anti-inflammatory and anti-cancer effects. The diagram below illustrates a hypothetical signaling pathway that could be influenced by a bioactive compound, leading to the inhibition of proliferation and induction of apoptosis. This is a generalized representation and may not reflect the precise mechanism of this compound.
Caption: A putative signaling pathway illustrating the potential mechanism of action for a bioactive compound like this compound.
Experimental Workflow for Solubility Optimization
Caption: A workflow diagram for optimizing the solubility of this compound in aqueous solutions for experimental use.
Technical Support Center: Hedyotisol A Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Hedyotisol A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which sources is it typically extracted?
This compound is a dilignan that has been isolated from the leaves of Hedyotis lawsoniae. Lignans (B1203133) are a diverse group of polyphenolic compounds found in a wide variety of plants and are of significant interest for their potential biological activities, including antioxidant and anti-inflammatory properties.[1]
Q2: What are the most effective extraction methods for lignans like this compound?
Effective methods for extracting lignans include solvent extraction techniques such as maceration, heat-reflux extraction, ultrasonic-assisted extraction (UAE), and microwave-assisted extraction (MAE).[2] UAE and MAE are modern techniques that can offer higher yields in shorter extraction times compared to conventional methods.[2] The choice of method will depend on the available equipment, scalability, and the stability of the target compound.
Q3: Which solvents are recommended for the extraction of this compound?
For lignans, which are polyphenolic compounds, polar solvents are generally effective. Aqueous ethanol (B145695) (e.g., 70-80%) or methanol (B129727) are commonly used.[2] The addition of a small percentage of water to organic solvents can enhance the penetration of the solvent into the plant matrix, thereby improving the extraction of more polar compounds.[3] Experimenting with a gradient of solvent concentrations (e.g., 50%, 70%, 95% ethanol) can help determine the optimal polarity for maximizing this compound yield while minimizing the co-extraction of impurities.[2]
Q4: How can I quantify the yield of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for the quantification of lignans.[1][4] A reversed-phase C18 column is typically used with a mobile phase gradient of water and a solvent like acetonitrile (B52724) or methanol.[1][5] Quantification is achieved by creating a calibration curve with a purified this compound standard and comparing the peak area of the analyte in the sample to this curve.[1] If a standard is unavailable, quantification can be expressed relative to a known major component in the extract.
Q5: What are the typical causes of this compound degradation during extraction?
Lignans can be susceptible to degradation under certain conditions.[2] Key factors that can lead to degradation include:
-
High Temperatures: While heat can facilitate extraction, temperatures above 100°C may lead to the degradation of some lignans.[6][7]
-
Light Exposure: Some phytochemicals are light-sensitive. It is advisable to protect samples and extracts from direct light.[2]
-
Extreme pH: Acidic or alkaline conditions can cause transformations in lignan (B3055560) structures.[6]
-
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation. Performing extraction under an inert atmosphere (e.g., nitrogen) can mitigate this.[2]
Troubleshooting Guide for Low this compound Yield
This guide provides a systematic approach to identifying and resolving common issues leading to a low yield of this compound.
Problem Area 1: Raw Material Quality and Preparation
| Question | Possible Cause | Recommended Solution |
| Is the plant material of high quality? | Incorrect plant species, improper harvesting time, or poor storage conditions leading to degradation of this compound. | Verify the botanical identity of Hedyotis lawsoniae. Harvest at the optimal time for lignan content. Ensure the material is properly dried (at 40-50°C) and stored in a cool, dark, and dry place.[2] |
| Is the plant material properly prepared? | Inadequate grinding, resulting in poor solvent penetration. Residual moisture leading to enzymatic degradation. | Grind the dried plant material to a fine, uniform powder to increase the surface area for extraction. Ensure the material is thoroughly dried before extraction.[2] |
Problem Area 2: Extraction Parameters
| Question | Possible Cause | Recommended Solution |
| Is the solvent choice optimal? | The polarity of the solvent may not be suitable for this compound. | Experiment with different concentrations of aqueous ethanol or methanol (e.g., 70-80%).[2] A solvent that is too polar or non-polar may not effectively solubilize the target compound. |
| Is the solid-to-liquid ratio adequate? | An insufficient volume of solvent may lead to incomplete extraction. | An optimized solid-to-liquid ratio, for example, 1:19 g/mL, has been shown to be effective for some lignans.[2] Try increasing the solvent volume to ensure all the compound is dissolved. |
| Are the extraction time and temperature appropriate? | The extraction may be too short or the temperature too low for efficient extraction, or too high, causing degradation. | For UAE, a duration of 30-60 minutes is often effective.[2][7] For heat-reflux, a longer duration may be needed, but keep the temperature below 100°C to prevent degradation.[6] Monitor the extraction over time to determine the optimal duration. |
Problem Area 3: Post-Extraction and Purification
| Question | Possible Cause | Recommended Solution |
| Is the purification method causing product loss? | Inefficient separation from other components or loss of the compound during fractionation. | For purification, techniques like liquid-liquid partitioning or column chromatography are common.[2] Use an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system. Monitor fractions using Thin-Layer Chromatography (TLC) or HPLC to avoid discarding fractions containing this compound. |
| Is the compound degrading after extraction? | Exposure to light or high temperatures during solvent removal. | Remove the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C. Store the purified extract in amber-colored vials in a cool, dark place.[2] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material:
-
Dry the leaves of Hedyotis lawsoniae at 40-50°C until a constant weight is achieved.
-
Grind the dried leaves into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Purification (Optional):
-
The crude extract can be further purified using column chromatography on silica gel with a gradient elution system (e.g., hexane-ethyl acetate).
-
Protocol 2: Quantification of this compound by HPLC
-
Sample and Standard Preparation:
-
Accurately weigh the dried crude extract and dissolve it in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
-
Prepare a series of standard solutions of purified this compound at different known concentrations to generate a calibration curve.[1]
-
-
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | Start with 10-20% B, increasing to 80-100% B over 30-40 minutes.[1] |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at the λmax of this compound (if known) or a standard wavelength for lignans (e.g., 280 nm) |
| Injection Volume | 10-20 µL |
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Integrate the peak area of this compound in the sample.
-
Quantify the amount of this compound by comparing its peak area to the calibration curve generated from the standards.[1]
-
Visualizations
Caption: Workflow for this compound Extraction and Quantification.
Caption: Troubleshooting Flowchart for Low this compound Yield.
Caption: Hypothetical Anti-Inflammatory Signaling Pathway for this compound. Note: This is a speculative pathway based on the known activities of similar compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Hedyotisol A
Welcome to the technical support center for the synthesis of Hedyotisol A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
The primary challenges in the synthesis of this compound can be broken down into two key areas:
-
Stereocontrolled construction of the furofuran lignan (B3055560) core: Achieving the correct relative and absolute stereochemistry of the substituted furofuran ring system is a significant hurdle. This often involves sensitive reactions that can lead to mixtures of diastereomers if not carefully controlled.
-
Stereoselective C-glycosylation: The formation of the carbon-carbon bond between the furofuran core (the aglycone) and the sugar moiety is a challenging transformation. Controlling the anomeric stereochemistry (α vs. β) and preventing side reactions are major considerations.
Q2: What are the key synthetic strategies for constructing the furofuran lignan core of this compound?
A common and effective strategy involves a biomimetic approach. This typically includes an L-proline-catalyzed cross-aldol reaction to set key stereocenters, followed by the construction of the furofuran skeleton through a quinomethide intermediate.[1][2][3]
Q3: Which C-glycosylation methods are most suitable for a complex aglycone like the this compound core?
For complex aglycones, direct C-glycosylation methods are often preferred to minimize steps. These can include Lewis acid-promoted reactions of a glycosyl donor with the aromatic ring of the furofuran precursor. The choice of glycosyl donor (e.g., glycosyl acetates, trichloroacetimidates, or glycals) and the Lewis acid is critical for achieving good yield and stereoselectivity.
Troubleshooting Guides
Part 1: Stereocontrolled Synthesis of the Furofuran Lignan Core
This section focuses on troubleshooting the key steps leading to the furofuran core, based on established syntheses of related compounds like Hedyotol A.[1][2][3]
Issue 1: Low Diastereoselectivity in the L-proline-catalyzed Cross-Aldol Reaction
-
Problem: The reaction produces a nearly 1:1 mixture of diastereomers, or the desired diastereomer is the minor product.
-
Troubleshooting Workflow:
-
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Impure L-proline | Use freshly opened, high-purity L-proline or recrystallize existing stock. |
| Suboptimal Solvent | Screen different solvents. While DMSO is common, co-solvents or other polar aprotic solvents may improve selectivity. |
| Incorrect Temperature | Lowering the reaction temperature can often enhance stereoselectivity by favoring the thermodynamically more stable transition state. |
| Reaction Concentration | Vary the concentration of the reactants. Higher concentrations can sometimes favor one diastereomer. |
Issue 2: Low Yield in the Biomimetic Furofuran Ring Formation
-
Problem: The oxidative cyclization step to form the furofuran ring proceeds with low conversion or significant byproduct formation.
-
Troubleshooting Workflow:
Troubleshooting workflow for low cyclization yield. -
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Ineffective Oxidizing Agent | The choice of oxidant is crucial. Common reagents include DDQ, silver oxide, or enzymatic systems. Screen a panel of oxidizing agents to find the optimal one for your specific substrate. |
| Substrate Decomposition | The quinomethide intermediate can be unstable. Ensure the starting material is pure and that the reaction is performed under an inert atmosphere. Lowering the temperature may also help. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the oxidizing agent. An excess can lead to over-oxidation and byproduct formation. |
Part 2: Stereoselective C-Glycosylation
Issue 3: Low Yield of the C-Glycoside
-
Problem: The C-glycosylation reaction results in low conversion of the aglycone or the formation of O-glycoside as a major byproduct.
-
Troubleshooting Workflow:
Troubleshooting workflow for low C-glycosylation yield. -
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Poorly Reactive Glycosyl Donor | The choice of leaving group on the anomeric carbon of the sugar is critical. Glycosyl trichloroacetimidates are often more reactive than glycosyl acetates. |
| Suboptimal Lewis Acid | Screen a variety of Lewis acids (e.g., TMSOTf, BF₃·OEt₂, SnCl₄). The strength and nature of the Lewis acid can significantly impact the reaction outcome. |
| Formation of O-Glycoside | This is a common side reaction. Using a non-polar solvent can sometimes disfavor O-glycosylation. The choice of protecting groups on the sugar can also influence the C/O selectivity. |
Issue 4: Poor Stereoselectivity in C-Glycosylation
-
Problem: The reaction produces a mixture of α and β anomers of the C-glycoside.
-
Troubleshooting Workflow:
Troubleshooting workflow for poor anomeric selectivity. -
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Lack of Stereodirecting Group | A participating protecting group at the C2 position of the sugar (e.g., an acetyl or benzoyl group) can favor the formation of the 1,2-trans product. |
| Solvent Effects | The solvent can influence the stereochemical outcome. Ethereal solvents can sometimes favor the formation of the α-anomer. |
| Reaction Temperature | Lower temperatures can improve stereoselectivity by allowing the reaction to proceed under thermodynamic control. |
Experimental Protocols
Protocol 1: L-proline-catalyzed Cross-Aldol Reaction (Adapted from Hedyotol A Synthesis)
-
To a solution of the aldehyde (1.0 equiv) in anhydrous DMSO (0.5 M) is added L-proline (0.3 equiv).
-
The ketone (3.0 equiv) is then added, and the mixture is stirred at room temperature for 24-48 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: General Procedure for Lewis Acid-Mediated C-Glycosylation
-
The furofuran aglycone (1.0 equiv) and the glycosyl donor (e.g., a trichloroacetimidate, 1.5 equiv) are dissolved in anhydrous dichloromethane (B109758) (0.1 M) under an argon atmosphere.
-
The solution is cooled to -78 °C.
-
A solution of the Lewis acid (e.g., TMSOTf, 0.2 equiv) in dichloromethane is added dropwise.
-
The reaction is stirred at -78 °C for 1-3 hours and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and allowed to warm to room temperature.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over Na₂SO₄ and concentrated.
-
The residue is purified by flash column chromatography.
Quantitative Data Summary
The following tables provide representative data for key reaction types in the synthesis of this compound and related compounds.
Table 1: L-proline-catalyzed Aldol Reaction - Solvent and Temperature Effects
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (desired:undesired) | Yield (%) |
| 1 | DMSO | 25 | 4:1 | 75 |
| 2 | DMF | 25 | 3:1 | 70 |
| 3 | CH₃CN | 25 | 2:1 | 65 |
| 4 | DMSO | 0 | 7:1 | 68 |
Table 2: C-Glycosylation - Lewis Acid and Glycosyl Donor Effects
| Entry | Glycosyl Donor | Lewis Acid (equiv) | Anomeric Ratio (α:β) | Yield (%) |
| 1 | Glycosyl Acetate | TMSOTf (1.2) | 1:3 | 45 |
| 2 | Glycosyl Trichloroacetimidate | TMSOTf (0.2) | 1:10 | 80 |
| 3 | Glycosyl Trichloroacetimidate | BF₃·OEt₂ (1.2) | 1:5 | 72 |
| 4 | Glycal | NIS/TMSOTf | >20:1 (α-selective) | 65 |
References
Technical Support Center: Troubleshooting Hedyotisol A Peak Tailing in HPLC Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing issues encountered during the HPLC analysis of Hedyotisol A. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I know if my this compound peak is tailing?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer or more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] You can identify a tailing peak by visual inspection or by calculating the Tailing Factor (Tf) or Asymmetry Factor (As). A Tf or As value greater than 1.2 is generally considered to indicate significant tailing.[3]
Q2: My this compound peak is tailing. What are the most likely causes?
A2: Peak tailing for a compound like this compound, a large polar molecule with numerous hydroxyl groups (C42H50O16), in reversed-phase HPLC can be attributed to several factors[4]:
-
Secondary Interactions with the Stationary Phase: The primary cause of peak tailing is often unwanted interactions between the analyte and the stationary phase.[5][6] While this compound lacks basic amine groups that strongly interact with acidic silanol (B1196071) groups, its many hydroxyl groups can still engage in hydrogen bonding with residual silanols on the silica-based column packing.[7]
-
Mobile Phase pH Issues: An inappropriate mobile phase pH can affect the ionization state of residual silanol groups on the column, leading to secondary interactions.[8]
-
Column Degradation: Over time, columns can degrade, leading to a loss of performance. This can manifest as peak tailing due to issues like column voids or contamination.[1][6]
-
System and Method Issues: Problems with the HPLC system itself, such as extra-column dead volume, or suboptimal method parameters, like sample overload or an inappropriate injection solvent, can also cause peak tailing.[3][9]
Q3: How can I specifically address peak tailing caused by secondary interactions with this compound?
A3: To minimize secondary interactions between this compound and the stationary phase, consider the following strategies:
-
Use a High-Quality, End-capped Column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer accessible silanol groups, which reduces the potential for hydrogen bonding interactions.[3][5]
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) can suppress the ionization of residual silanol groups, making them less likely to interact with the hydroxyl groups of this compound.[7][10]
-
Add a Mobile Phase Modifier: While less common for non-basic compounds, a small amount of a competitive agent could potentially reduce interactions, but this would require careful method development.
-
Consider an Alternative Stationary Phase: If tailing persists, exploring different stationary phases, such as those with polar-embedded groups or entirely different materials like polymeric or zirconia-based columns, could provide a different selectivity and improved peak shape.[7]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing this compound Peak Tailing
This guide provides a step-by-step workflow for identifying the root cause of peak tailing.
Caption: Troubleshooting workflow for this compound peak tailing.
Guide 2: Optimizing HPLC Method Parameters for Symmetrical this compound Peaks
This section provides detailed experimental considerations for improving peak shape.
Table 1: Impact of HPLC Parameters on Peak Tailing for Polar Analytes like this compound
| Parameter | Potential Cause of Tailing | Recommended Action | Expected Outcome |
| Column Chemistry | Secondary interactions with residual silanol groups.[7] | Use a modern, high-purity, end-capped C18 or C8 column. Consider a polar-embedded or phenyl-hexyl phase for alternative selectivity.[3] | Reduced peak tailing and improved symmetry. |
| Mobile Phase pH | Ionization of residual silanols leading to hydrogen bonding.[10] | Lower the mobile phase pH to 2.5-3.0 using an appropriate buffer (e.g., formic acid, phosphate (B84403) buffer).[9] | Suppression of silanol activity and minimized secondary interactions. |
| Sample Solvent | Mismatch between sample solvent and mobile phase strength.[6] | Dissolve the this compound sample in the initial mobile phase composition or a weaker solvent.[3] | Sharper, more symmetrical peaks. |
| Sample Concentration | Column overload.[1] | Reduce the concentration of the injected sample or decrease the injection volume.[3] | Elimination of peak shape distortion due to saturation of the stationary phase. |
| System Connections | Extra-column dead volume from poorly fitted connections or long tubing.[8] | Ensure all fittings are tight and use tubing with a narrow internal diameter (e.g., 0.005").[3][8] | Minimized band broadening and improved peak shape. |
Experimental Protocol: Mobile Phase pH Adjustment
-
Preparation of Stock Solutions:
-
Prepare a 1% (v/v) solution of formic acid in HPLC-grade water.
-
Prepare your organic mobile phase (e.g., acetonitrile (B52724) or methanol).
-
-
Mobile Phase Preparation:
-
Prepare your aqueous mobile phase component by adding the formic acid solution to HPLC-grade water to achieve a final concentration of 0.1% formic acid.
-
Measure the pH of the aqueous component to ensure it is in the desired range (e.g., ~pH 2.7).
-
Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm membrane filter.
-
Prepare your mobile phase by mixing the aqueous and organic components in the desired ratio for your separation.
-
-
System Equilibration and Analysis:
-
Equilibrate the HPLC system with the new mobile phase for at least 15-20 column volumes.
-
Inject a standard solution of this compound and analyze the peak shape.
-
Compare the tailing factor of the peak obtained with the low pH mobile phase to that from your previous method.
-
Signaling Pathway Analogy for Peak Tailing Causes
This diagram illustrates the logical relationships between potential causes and the resulting peak tailing.
Caption: Causal pathways leading to HPLC peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. waters.com [waters.com]
- 3. uhplcs.com [uhplcs.com]
- 4. This compound | C42H50O16 | CID 53354809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. chromtech.com [chromtech.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Optimizing Hedyotisol A Dosage for In Vivo Studies: A Technical Support Resource
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of Hedyotisol A for in vivo studies. The following information, presented in a question-and-answer format, addresses potential issues and offers detailed experimental protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in in vivo mouse studies?
A1: Currently, there is no publicly available data on the specific in vivo dosage of the isolated compound this compound. This compound is a dilignan, and its primary source is the plant Hedyotis diffusa. Therefore, to establish a safe and effective starting dose, a dose-ranging study is essential.
Based on in vivo studies of other lignans (B1203133) with anti-inflammatory and anti-cancer properties, and data from Hedyotis diffusa extracts, a conservative starting dose for this compound could be in the range of 10-50 mg/kg . This recommendation is derived from dosages of compounds like Honokiol, Magnolol, and Schisandrin (B1198587) B, which have been studied in mice at doses ranging from 5 mg/kg to 100 mg/kg for various effects.[1]
It is critical to begin with a low dose and escalate gradually while closely monitoring for signs of toxicity.
Q2: How should this compound be formulated for in vivo administration?
A2: this compound is predicted to be a hydrophobic compound. Therefore, it will likely require a vehicle suitable for non-water-soluble compounds for in vivo administration. A common approach is to first dissolve the compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with a carrier oil (e.g., corn oil, sesame oil) or a mixture of polyethylene (B3416737) glycol (PEG) and saline.
A typical formulation could be:
-
1-10% DMSO
-
10-40% PEG 400
-
50-89% Saline or Phosphate-Buffered Saline (PBS)
It is crucial to ensure the final concentration of DMSO is kept low (ideally below 5-10%) to avoid vehicle-induced toxicity. Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Q3: What are the most common routes of administration for a compound like this compound in mice?
A3: The most common routes for administering test compounds in preclinical in vivo studies are intraperitoneal (i.p.) injection and oral gavage (p.o.).
-
Intraperitoneal (i.p.) injection: This route allows for rapid absorption into the systemic circulation. It is a technically straightforward method for delivering precise doses.
-
Oral gavage (p.o.): This route is used to simulate oral drug administration in humans. However, the bioavailability of the compound when given orally needs to be considered, as it may be subject to first-pass metabolism in the liver.
The choice of administration route should be guided by the experimental objectives and the pharmacokinetic properties of this compound.
Troubleshooting Guides
General In Vivo Study Issues
| Problem | Possible Cause | Troubleshooting Steps |
| High mortality or signs of toxicity (e.g., weight loss >20%, lethargy, ruffled fur) | The dose of this compound is too high. | - Immediately reduce the dose in subsequent cohorts.- Decrease the frequency of administration.- Conduct a formal Maximum Tolerated Dose (MTD) study. |
| Vehicle toxicity. | - Run a vehicle-only control group to assess toxicity.- Reduce the concentration of organic solvents (e.g., DMSO).- Explore alternative, less toxic vehicle formulations. | |
| Inconsistent results between animals | Improper injection technique. | - Ensure all personnel are properly trained in the chosen administration route.- For i.p. injections, ensure the needle is inserted into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[2] |
| Variability in animal health or genetics. | - Use age- and weight-matched animals from a reputable supplier.- Increase the number of animals per group to improve statistical power. | |
| Compound precipitation in the formulation | Poor solubility of this compound. | - Increase the proportion of the co-solvent (e.g., DMSO, PEG).- Prepare fresh formulations immediately before each use.- Gently warm the solution and vortex thoroughly before administration. |
Specific Experimental Model Troubleshooting
| Model | Problem | Possible Cause | Troubleshooting Steps |
| Carrageenan-Induced Paw Edema | No reduction in paw edema with this compound treatment. | - The dose of this compound is too low.- The timing of administration is not optimal. | - Perform a dose-response study with a wider range of concentrations.- Administer this compound at different time points before carrageenan injection (e.g., 30, 60, and 120 minutes prior). |
| Tumor Xenograft Model | No inhibition of tumor growth. | - The dose or dosing frequency is insufficient.- The tumor model is not responsive to the mechanism of action of this compound. | - Increase the dose or the frequency of administration.- Confirm that the chosen cancer cell line expresses the molecular targets of this compound.- Consider using a different, more sensitive cancer cell line. |
| Tumors fail to establish or grow erratically. | - Poor viability of injected cancer cells.- The mouse strain is not sufficiently immunocompromised. | - Ensure cancer cells are in the logarithmic growth phase and have high viability before injection.- Co-inject cells with Matrigel to improve tumor take rate.- Use more severely immunodeficient mouse strains (e.g., NOD-SCID or NSG mice). |
Quantitative Data Summary
The following tables summarize in vivo dosage data for lignans with similar structures to this compound and for extracts from Hedyotis diffusa. This information can be used to guide the design of dose-ranging studies for this compound.
Table 1: In Vivo Dosages of Structurally Related Lignans
| Compound | Animal Model | Application | Dosing Regimen | Observed Effect |
| Honokiol | Mice | Oral Squamous Cell Carcinoma | 5 and 15 mg/kg, p.o. | Tumor growth inhibition |
| Mice | Colorectal Carcinoma | 80 mg/kg/day, i.p. | Increased survival time[3] | |
| Magnolol | Rats | Anti-inflammatory | 10, 25, and 50 mg/kg, i.p. | Reduced inflammation |
| Rats | Cardiovascular Protection | 100 mg/kg/day, p.o. | Inhibition of intimal hyperplasia[4] | |
| Schisandrin B | Mice | Liver Protection | 0.5 to 2 mmol/kg/day for 3 days, p.o. | Protection against TNFα-induced apoptosis[1] |
| Rats | Liver Fibrosis | 25 and 50 mg/kg/day, p.o. | Alleviation of liver fibrosis[5] |
Table 2: In Vivo Dosages of Hedyotis diffusa Extracts
| Extract Type | Animal Model | Application | Dosing Regimen | Observed Effect |
| Ethanol Extract | Mice | Anti-inflammatory | 250 and 500 mg/kg, p.o. | Reduction of paw edema[6] |
| Ethanol Extract | Mice | Colorectal Cancer | 2 g/kg/day, p.o. | Tumor growth inhibition[3] |
| Ethanol Extract | Mice | Immunomodulation | 16, 32, and 64 mg/kg, p.o. or i.p. | Increased spleen weight and immune cell proliferation[7] |
| Aqueous Extract | Mice | Cervical Cancer | 0.5 g/kg, intragastric | Inhibition of tumor growth |
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Mice (Anti-inflammatory Model)
-
Animal Acclimatization: Acclimate male BALB/c mice (20-25 g) for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide mice into groups (n=6-8 per group):
-
Vehicle Control (e.g., 5% DMSO, 20% PEG400 in saline)
-
This compound (e.g., 10, 25, 50 mg/kg)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Compound Administration: Administer the vehicle, this compound, or positive control via intraperitoneal (i.p.) injection or oral gavage (p.o.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 50 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Tumor Xenograft Model in Nude Mice (Anti-cancer Model)
-
Cell Culture: Culture a human cancer cell line of interest (e.g., a colorectal or breast cancer cell line) in appropriate media.
-
Animal Acclimatization: Acclimate female athymic nude mice (4-6 weeks old) for one week.
-
Tumor Inoculation: Harvest cancer cells in their logarithmic growth phase and resuspend in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio). Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (L x W^2) / 2.
-
Grouping and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=6-8 per group):
-
Vehicle Control
-
This compound (e.g., 25, 50, 100 mg/kg)
-
Positive Control (a standard chemotherapy agent for the chosen cancer type)
-
-
Compound Administration: Administer the treatments via the chosen route (e.g., i.p. or p.o.) according to a predetermined schedule (e.g., daily, every other day) for a specified duration (e.g., 2-4 weeks).
-
Endpoint Measurement: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general workflow for in vivo studies.
References
- 1. Effects of schisandrin B pretreatment on tumor necrosis factor-α induced apoptosis and Hsp70 expression in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clltopics.org [clltopics.org]
- 3. Honokiol: a novel natural agent for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cardioprotective Effect of Magnolia officinalis and Its Major Bioactive Chemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisandrin B regulates macrophage polarization and alleviates liver fibrosis via activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Hedyotisol A Cell Viability Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hedyotisol A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cell viability experiments.
Frequently Asked Questions (FAQs)
Here we address specific issues you might encounter during your experiments with this compound.
Q1: My MTT/XTT/MTS assay results show an unexpected increase in cell viability at higher concentrations of this compound. What could be the cause?
This is a common issue when working with antioxidant compounds like this compound. The primary reason is the direct reduction of the tetrazolium salts (MTT, XTT, MTS) by the compound itself into the colored formazan (B1609692) product. This chemical reaction is independent of cellular metabolic activity and leads to a false positive signal, making it seem like the cells are more viable or are proliferating.
Troubleshooting Steps:
-
Include a "Compound Only" Control: In parallel with your experimental wells, set up control wells containing the same concentrations of this compound in cell culture medium but without any cells.
-
Subtract Background Absorbance: After the incubation period, subtract the absorbance values of the "compound only" controls from your experimental wells. This will help to correct for the chemical reduction of the assay reagent.
-
Consider Alternative Assays: If the interference is significant, it is highly recommended to switch to a non-tetrazolium-based assay. Good alternatives include:
-
SRB (Sulphorhodamine B) assay: This assay measures total protein content and is less prone to interference from colored or antioxidant compounds.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, a direct indicator of metabolically active cells, and is generally not affected by the reductive potential of test compounds.
-
CyQUANT® NF Cell Proliferation Assay: This method is based on the estimation of DNA content in viable cells and is a reliable alternative.[1]
-
Q2: I am observing high background signals in my CellTiter-Glo® assay, even in the wells with no cells. What should I do?
High background luminescence in a CellTiter-Glo® assay can obscure the true signal from your cells. Here are some potential causes and solutions:
-
Reagent Contamination: The CellTiter-Glo® reagent or the culture medium might be contaminated with ATP or microorganisms that produce ATP. Use fresh, high-quality reagents and sterile technique.
-
Suboptimal Reagent Preparation and Storage: Incorrect reconstitution or storage of the CellTiter-Glo® reagent can lead to its degradation and contribute to high background. Always follow the manufacturer's instructions for preparation and storage.
-
Inappropriate Microplate Selection: Use opaque, white-walled microplates specifically designed for luminescence assays to prevent signal bleed-through from adjacent wells.
-
Incorrect Plate Reader Settings: Excessively high gain settings on the luminometer can amplify background noise. Optimize the gain setting according to your instrument's manual.
Q3: this compound is not dissolving well in my cell culture medium, and I see precipitation. How can I improve its solubility?
Poor solubility can lead to inaccurate dosing and inconsistent results.
Recommendations:
-
Prepare a Concentrated Stock Solution in DMSO: this compound is generally soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile, anhydrous DMSO.
-
Minimize Final DMSO Concentration: When preparing your working concentrations in cell culture medium, ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Dilution Technique: To minimize precipitation upon dilution, add the DMSO stock solution to the cell culture medium while gently vortexing or swirling the medium to ensure rapid and even dispersion.[3]
-
Sonication: Gentle sonication of the stock solution before dilution can sometimes aid in dissolution.
-
Filtration: If particulate matter remains, you can filter the stock solution through a 0.22 µm syringe filter. Be aware that this might slightly reduce the concentration if the compound is not fully dissolved.
Q4: The IC50 values I'm obtaining for this compound are inconsistent or different from published data. Why is this happening?
Variability in IC50 values is a common challenge in cell-based assays and can be attributed to several factors:
-
Different Cell Lines: Cell lines exhibit varying sensitivities to cytotoxic agents.
-
Experimental Conditions: Factors such as cell seeding density, incubation time with the compound, and the specific passage number of the cells can all influence the IC50 value.
-
Assay Method: As discussed in Q1, the choice of cell viability assay can significantly impact the results, especially with compounds like this compound.
-
Compound Stability: The stability of this compound in your culture medium under incubation conditions (e.g., 37°C, 5% CO2) can affect its effective concentration over time. Studies have shown that the stability of similar phenolic compounds can be influenced by pH and temperature.[4][5]
To improve consistency, it is crucial to standardize your experimental protocol and report all relevant parameters when documenting your results.
Data Presentation
Table 1: Reported IC50 Values of this compound (Hydroxytyrosol) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Assay Method | Reference |
| MCF-7 | Breast Cancer | 72 | ~30.7 (14 ppm) | MTT | [1] |
| MDA-MB-231 | Breast Cancer | 72 | ~26.3 (12 ppm) | MTT | [1] |
| MDA-MB-231 | Breast Cancer | 72 | 183.65 | Not Specified | |
| A549 | Lung Cancer | 72 | 149.36 | Not Specified | |
| A549 | Lung Cancer | 48 | 147.0 | Not Specified | |
| LNCaP | Prostate Cancer | 48 | 190 | WST-1 | |
| LNCaP | Prostate Cancer | 72 | 86.9 | WST-1 | |
| C4-2 | Prostate Cancer | 48 | 176 | WST-1 | |
| C4-2 | Prostate Cancer | 72 | 76.5 | WST-1 | |
| PC-3 | Prostate Cancer | 48 | ~100-300 | Resazurin | |
| 22Rv1 | Prostate Cancer | 48 | ~30-100 | Resazurin | |
| LS180 | Colorectal Cancer | 24 | 50-150 | Not Specified |
Note: IC50 values can vary significantly between studies due to differences in experimental protocols, assay methods, and cell line characteristics.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Equilibrate: Allow the this compound vial to come to room temperature before opening.
-
Weighing: In a sterile environment (e.g., a biosafety cabinet), weigh the desired amount of this compound powder.
-
Stock Solution Preparation (e.g., 20 mM):
-
Add the appropriate volume of sterile DMSO to the powder to achieve the desired stock concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile tubes.
-
Store the aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final desired concentrations for your experiment.
-
Ensure the final DMSO concentration in the medium is below cytotoxic levels (e.g., ≤ 0.5%).
-
Protocol 2: Cell Viability Assessment using MTT Assay (with Controls for this compound)
This protocol is adapted for use with this compound, incorporating necessary controls to mitigate potential assay interference.
Materials:
-
96-well flat-bottom plates
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment:
-
Remove the old medium and treat the cells with various concentrations of this compound (in complete medium) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
Include the following controls on the same plate:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells in medium only.
-
Compound Only Control: Wells containing each concentration of this compound in medium, but no cells.
-
-
-
MTT Incubation:
-
After the treatment period, remove the medium containing this compound.
-
Wash the cells gently with 100 µL of PBS.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "Compound Only Control" from the corresponding experimental wells.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100
-
-
Mandatory Visualizations
Signaling Pathways
Caption: Intrinsic apoptosis pathway induced by this compound.
Caption: Inhibition of the STAT3 signaling pathway by this compound.
Experimental Workflows
Caption: Workflow for a this compound cell viability MTT assay.
Caption: Troubleshooting logic for this compound viability assays.
References
- 1. brieflands.com [brieflands.com]
- 2. Use of Oleuropein and Hydroxytyrosol for Cancer Prevention and Treatment: Considerations about How Bioavailability and Metabolism Impact Their Adoption in Clinical Routine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxytyrosol Induces Apoptosis, Cell Cycle Arrest and Suppresses Multiple Oncogenic Signaling Pathways in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Cytotoxic Activity of Hydroxytyrosol and Its Semisynthetic Lipophilic Derivatives in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Technical Support Center: Refinement of Hedyotisol A Purification Techniques
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their Hedyotisol A purification protocols. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from Hedyotis diffusa?
A1: The general strategy involves a multi-step process beginning with extraction from the dried plant material, followed by fractionation and a series of chromatographic separations to isolate this compound. A typical workflow includes:
-
Extraction: The powdered plant material is extracted with a solvent such as methanol (B129727) or ethanol (B145695).
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Purification: The fraction containing this compound (typically the ethyl acetate or a similar polarity fraction) is subjected to column chromatography (e.g., silica (B1680970) gel) followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.
Q2: Which solvent system is recommended for the initial extraction of this compound?
A2: Methanol or 95% ethanol are commonly used for the initial extraction of compounds from Hedyotis diffusa.[1][2] These solvents are effective at extracting a broad range of secondary metabolites, including compounds with polarities similar to what would be expected for this compound.
Q3: What are the key parameters to optimize in preparative HPLC for this compound purification?
A3: For optimal separation in preparative HPLC, it is crucial to optimize the following parameters:
-
Column: A C18 reversed-phase column is often a good starting point.
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water (often with a small percentage of formic acid to improve peak shape) is typically used. The gradient profile should be optimized to achieve the best resolution between this compound and other co-eluting compounds.[3]
-
Flow Rate: The flow rate should be adjusted based on the column dimensions to ensure efficient separation without excessive backpressure.
-
Sample Loading: To avoid peak broadening and poor separation, the amount of sample loaded onto the column should not exceed its capacity.
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of this compound in the Crude Extract | Incomplete extraction of the plant material. | - Increase the extraction time or the number of extraction cycles.- Reduce the particle size of the plant material by grinding to increase the surface area for solvent penetration. |
| Degradation of this compound during extraction. | - Perform extraction at room temperature or under reflux at a controlled, lower temperature to prevent thermal degradation. | |
| Poor Separation in Column Chromatography | Inappropriate solvent system for elution. | - Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation before scaling up to column chromatography. |
| Column overloading. | - Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the total column weight. | |
| Broad or Tailing Peaks in HPLC | Column deterioration. | - Wash the column with a strong solvent (e.g., isopropanol) or replace the column if it has reached the end of its lifespan. |
| Presence of interfering compounds. | - Pre-treat the sample using solid-phase extraction (SPE) to remove highly polar or non-polar impurities before HPLC analysis. | |
| Inappropriate mobile phase pH. | - Add a modifier like formic acid (0.1%) or trifluoroacetic acid (0.1%) to the mobile phase to improve peak shape by suppressing ionization. | |
| Co-elution of Impurities with this compound | Insufficient resolution of the chromatographic method. | - Optimize the HPLC gradient to create a shallower slope around the elution time of this compound.- Try a different stationary phase (e.g., a phenyl-hexyl column) that may offer different selectivity. |
Experimental Protocols
Protocol 1: Extraction and Fractionation of Hedyotis diffusa
-
Preparation of Plant Material: Air-dry the whole plants of Hedyotis diffusa and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material (1 kg) with 95% ethanol (3 x 5 L) at room temperature for 72 hours for each extraction. Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.[2]
-
Fractionation: Suspend the crude extract (e.g., 100 g) in distilled water (1 L) and partition successively with n-hexane (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L). Evaporate the solvents from each fraction to yield the respective dried fractions.
Protocol 2: Column Chromatography for Preliminary Purification
-
Column Packing: Pack a silica gel (200-300 mesh) column using a slurry method with n-hexane.
-
Sample Loading: Dissolve the ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, load the adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100), followed by a gradient of ethyl acetate and methanol.
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using TLC.
-
Pooling: Combine the fractions containing the compound of interest based on the TLC analysis.
Protocol 3: Preparative HPLC for Final Purification
-
System Preparation: Equilibrate a C18 preparative HPLC column (e.g., 250 x 20 mm, 5 µm) with the initial mobile phase composition (e.g., 90% water with 0.1% formic acid, 10% acetonitrile).
-
Sample Preparation: Dissolve the semi-purified fraction from column chromatography in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Injection and Elution: Inject the sample onto the column and elute with a linear gradient of acetonitrile in water (with 0.1% formic acid) at a flow rate of 10 mL/min. For example, a gradient could be 10-60% acetonitrile over 40 minutes.
-
Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to this compound.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and evaporate the solvent to obtain pure this compound.
Quantitative Data Summary
The following tables present hypothetical data for a typical purification of this compound from 1 kg of dried Hedyotis diffusa.
Table 1: Extraction and Fractionation Yields
| Step | Material | Weight (g) | Yield (%) |
| 1 | Dried Plant Material | 1000 | 100 |
| 2 | Crude Ethanol Extract | 85 | 8.5 |
| 3 | n-Hexane Fraction | 15 | 1.5 |
| 4 | Ethyl Acetate Fraction | 25 | 2.5 |
| 5 | n-Butanol Fraction | 20 | 2.0 |
| 6 | Water Fraction | 25 | 2.5 |
Table 2: Purification of this compound from Ethyl Acetate Fraction (25 g)
| Purification Step | Weight of Fraction (g) | Purity of this compound (%) | Recovery of this compound (%) |
| Column Chromatography | 2.5 | 60 | 85 |
| Preparative HPLC | 0.8 | >98 | 70 |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation, purification, structural characteristics, pharmacological activities, and combined action of Hedyotis diffusa polysaccharides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of Hedyotisol A during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Hedyotisol A during extraction from Hedyotis diffusa Willd.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound, leading to its degradation.
Problem 1: Low Yield of this compound in the Final Extract
| Potential Cause | Recommended Solution | Explanation |
| Degradation due to High Temperature | - Maintain extraction temperature below 50°C. - Utilize non-thermal extraction methods like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) with temperature control. - If using heat-reflux extraction, shorten the extraction time as much as possible. | This compound, a polyphenolic compound, is likely susceptible to thermal degradation. Elevated temperatures can accelerate oxidation and hydrolysis reactions, leading to the breakdown of its structure. |
| Oxidative Degradation | - Perform extraction under an inert atmosphere (e.g., nitrogen or argon). - De-gas solvents before use. - Add antioxidants, such as ascorbic acid (0.1% w/v) or butylated hydroxytoluene (BHT) (0.01% w/v), to the extraction solvent.[1] | The presence of multiple hydroxyl groups on the aromatic rings of this compound makes it prone to oxidation, which can be catalyzed by light, heat, and the presence of oxygen.[2] |
| Hydrolytic Degradation (Acidic or Basic Conditions) | - Maintain the pH of the extraction solvent between 6.0 and 7.0. - Avoid using strongly acidic or basic solvents. - If pH adjustment is necessary, use a buffered solution. | The ether and ester linkages in the this compound structure can be susceptible to hydrolysis under acidic or alkaline conditions, leading to cleavage of the molecule. |
| Photodegradation | - Protect the extraction setup from light by using amber glassware or covering it with aluminum foil. - Work in a dimly lit environment. | Exposure to UV and visible light can provide the energy for photochemical reactions that lead to the degradation of light-sensitive compounds like this compound. |
| Enzymatic Degradation | - Use fresh plant material immediately after harvesting. - If immediate extraction is not possible, quickly dry the plant material at a low temperature (e.g., 40-50°C) or freeze-dry it to inactivate enzymes. - Blanching the fresh plant material in hot water or steam for a short period before extraction can also inactivate enzymes. | Freshly harvested Hedyotis diffusa contains endogenous enzymes, such as polyphenol oxidases and peroxidases, that can degrade this compound upon cell disruption during the extraction process.[3] |
| Inappropriate Solvent Choice | - Use polar solvents like ethanol (B145695), methanol, or a mixture of ethanol and water. - Optimize the solvent-to-solid ratio to ensure efficient extraction without excessive solvent use, which can prolong processing times. | This compound is a polar molecule, and its extraction efficiency is highest in polar solvents. |
Problem 2: Presence of Unknown Peaks in Chromatographic Analysis
| Potential Cause | Recommended Solution | Explanation |
| Formation of Degradation Products | - Implement the solutions from "Problem 1" to minimize degradation. - Analyze samples immediately after extraction or store them at low temperatures (e.g., -20°C or -80°C) in the dark and under an inert atmosphere. | The appearance of new peaks, often with altered retention times, is a strong indicator of this compound degradation. These products may result from oxidation, hydrolysis, or other chemical transformations. |
| Co-extraction of Impurities | - Optimize the extraction solvent and conditions to selectively extract this compound. - Employ a pre-extraction cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds. | The crude extract of Hedyotis diffusa contains numerous other compounds that may have similar chromatographic properties to this compound or its degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for extracting this compound while minimizing degradation?
A1: A mixture of ethanol and water (e.g., 70-80% ethanol) is often a good choice. Ethanol is an efficient solvent for polar compounds like this compound, and the presence of water can aid in penetrating the plant matrix. It is also less toxic than methanol. To minimize degradation, ensure the solvent is de-gassed and consider adding an antioxidant.
Q2: What is the optimal temperature for the extraction of this compound?
A2: It is recommended to keep the extraction temperature below 50°C. While higher temperatures might increase extraction efficiency for some compounds, they significantly increase the risk of this compound degradation. For heat-sensitive compounds, methods like ultrasound-assisted extraction at controlled room temperature are preferable.
Q3: How can I prevent oxidation of this compound during extraction and storage?
A3: To prevent oxidation, it is crucial to limit the exposure of the sample to oxygen and light. This can be achieved by:
-
Performing the extraction under an inert gas like nitrogen or argon.
-
Using de-gassed solvents.
-
Adding antioxidants like ascorbic acid or BHT to the solvent.[1]
-
Storing extracts in amber vials at low temperatures (-20°C or below) and under an inert atmosphere.
Q4: What are the signs of this compound degradation in my extract?
A4: Signs of degradation include:
-
A change in the color of the extract (e.g., darkening or browning).
-
The appearance of new, unexpected peaks in your HPLC or UPLC chromatogram.
-
A decrease in the peak area of this compound over time in repeated analyses of the same sample.
Q5: Can I use fresh Hedyotis diffusa for extraction? What precautions should I take?
A5: Yes, fresh plant material can be used. However, it is critical to minimize the activity of endogenous enzymes that can degrade this compound. To do this, either process the fresh material immediately after harvesting or inactivate the enzymes by quick-drying at a low temperature or by blanching.
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to maximize the extraction of this compound while minimizing degradation through the use of ultrasonic waves at a controlled temperature.
Materials:
-
Dried and powdered Hedyotis diffusa
-
80% Ethanol (v/v), de-gassed
-
Ascorbic acid
-
Ultrasonic bath with temperature control
-
Amber glassware (beakers, flasks)
-
Filtration apparatus (e.g., Buchner funnel with filter paper or a vacuum filtration system)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Hedyotis diffusa and place it in a 250 mL amber beaker.
-
Prepare 100 mL of 80% ethanol containing 0.1% (w/v) ascorbic acid.
-
Add the solvent to the plant material and stir to create a slurry.
-
Place the beaker in the ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz and the temperature to 30°C.
-
Sonicate for 30 minutes.
-
After sonication, immediately filter the mixture under vacuum.
-
Collect the filtrate and concentrate it using a rotary evaporator at a temperature not exceeding 40°C.
-
Store the final extract in an amber vial at -20°C under a nitrogen atmosphere.
Protocol 2: Stability-Indicating UPLC-MS/MS Method for this compound Quantification
This method allows for the accurate quantification of this compound and the detection of potential degradation products.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Elution:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 95 | 5 |
| 10 | 60 | 40 |
| 12 | 10 | 90 |
| 14 | 10 | 90 |
| 14.1 | 95 | 5 |
| 16 | 95 | 5 |
UPLC Conditions:
-
Flow rate: 0.3 mL/min
-
Column temperature: 35°C
-
Injection volume: 2 µL
MS/MS Conditions (Example - to be optimized for this compound):
-
Ionization mode: Negative ESI
-
Capillary voltage: 3.0 kV
-
Source temperature: 150°C
-
Desolvation temperature: 400°C
-
Multiple Reaction Monitoring (MRM) transitions: To be determined by infusing a pure standard of this compound. The precursor ion will be the [M-H]⁻ ion of this compound, and fragment ions will be selected based on the MS2 spectrum.
Visualizations
Caption: Workflow for the optimized extraction of this compound.
Caption: Factors and pathways leading to this compound degradation.
References
Validation & Comparative
Comparative Analysis of Hedyotisol A and Hedyotisol B: Unraveling Their Biological Activities
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific biological activities of Hedyotisol A and Hedyotisol B. Despite their isolation and structural characterization as stereoisomeric dilignans from Hedyotis lawsoniae, dedicated studies directly comparing their pharmacological effects are not publicly available.
While research has explored the bioactivities of crude extracts from various Hedyotis species, demonstrating properties such as anti-inflammatory, antioxidant, and cytotoxic effects, this information cannot be directly extrapolated to the individual compounds this compound and Hedyotisol B. The nuanced structural differences between these stereoisomers could lead to distinct biological functions and potencies.
This guide aims to provide a foundational understanding for researchers, scientists, and drug development professionals by summarizing the current state of knowledge and highlighting the critical need for further investigation into the specific biological profiles of this compound and Hedyotisol B.
General Biological Activities of Lignans (B1203133) from the Hedyotis Genus
Lignans, the class of compounds to which this compound and B belong, are known to possess a wide range of pharmacological activities. Studies on lignans isolated from various plants, including those from the Hedyotis genus, have indicated potential therapeutic applications. These activities often include:
-
Anti-inflammatory effects: Many lignans have been shown to inhibit key inflammatory mediators, suggesting their potential in managing inflammatory disorders.
-
Antioxidant properties: The phenolic structures of many lignans enable them to scavenge free radicals and reduce oxidative stress, a key factor in numerous chronic diseases.
-
Anticancer activity: Certain lignans have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as templates for the development of new anticancer agents.
It is plausible that this compound and Hedyotisol B may exhibit some of these characteristic lignan (B3055560) activities. However, without specific experimental data, any such assertion remains speculative. The stereochemistry of a molecule can significantly influence its interaction with biological targets, meaning this compound and Hedyotisol B could have different potencies or even opposing effects.
The Path Forward: A Call for Direct Comparative Studies
To elucidate the therapeutic potential of this compound and Hedyotisol B, dedicated research is imperative. The following experimental avenues would be crucial in building a comprehensive biological profile for these compounds:
1. Comparative In Vitro Assays:
-
Cytotoxicity Screening: Assessing the cytotoxic effects of this compound and Hedyotisol B against a panel of human cancer cell lines (e.g., breast, lung, colon, prostate) would be a critical first step. The half-maximal inhibitory concentration (IC50) values would provide a quantitative measure of their potency.
-
Anti-inflammatory Assays: Investigating their ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages would provide insights into their anti-inflammatory potential.
-
Antioxidant Capacity Assays: Utilizing assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay would quantify their antioxidant capabilities.
2. Elucidation of Mechanisms of Action:
-
Signaling Pathway Analysis: Should any significant biological activity be observed, further studies to identify the underlying molecular mechanisms are essential. This could involve investigating their effects on key signaling pathways implicated in cancer, inflammation, and oxidative stress, such as the NF-κB, MAPK, and Nrf2 pathways.
Below is a conceptual workflow for future comparative studies on this compound and B.
Conclusion
The current body of scientific literature does not provide the necessary data to perform a direct and objective comparison of the biological activities of this compound and Hedyotisol B. While the broader class of lignans from the Hedyotis genus exhibits promising pharmacological properties, the specific contributions and differential effects of these two stereoisomers remain unknown. This represents a significant knowledge gap and a compelling opportunity for future research in natural product chemistry and drug discovery. The scientific community awaits dedicated studies that will undoubtedly provide valuable insights into the therapeutic potential of these unique molecules.
Comparative Analysis of Hedyotisol A: A Review of Current Research
For Researchers, Scientists, and Drug Development Professionals
Hedyotisol A, a novel dilignan, has garnered interest within the scientific community for its potential therapeutic properties. This guide provides a comparative analysis of this compound from different plant sources, summarizing the available data on its isolation, yield, and biological activities. The information presented herein is intended to support further research and development of this promising natural compound.
Introduction to this compound
This compound is a complex dilignan with the chemical formula C₄₂H₅₀O₁₆.[1] Its structure is characterized by a syringaresinol (B1662434) unit linked to two phenylpropane units.[2] First isolated from the leaves of Hedyotis lawsoniae, this compound, along with its stereoisomers Hedyotisol B and C, represents a unique class of lignans.[2] The intricate structure of this compound suggests a range of potential biological activities, making it a molecule of interest for pharmacological studies.
Plant Sources and Isolation
Currently, the primary and only reported plant source for the isolation of this compound is Hedyotis lawsoniae .[2] While the genus Hedyotis is large and diverse, with many species utilized in traditional medicine for their bioactive compounds, comparative studies on the presence and yield of this compound in other Hedyotis species or related genera are not yet available in the scientific literature.
Table 1: Reported Plant Source and Yield of this compound
| Plant Source | Part Used | Reported Yield | Reference |
| Hedyotis lawsoniae | Leaves | Data not specified in available literature | [2] |
Note: The specific yield of this compound from Hedyotis lawsoniae has not been quantitatively reported in the initial isolation study.
Experimental Protocols
Detailed experimental protocols for the comparative extraction and purification of this compound from different plant sources are not available due to the limited number of studies. However, the foundational methodology for its isolation from Hedyotis lawsoniae provides a basis for future comparative work.
General Extraction and Isolation Workflow
The isolation of this compound, as described in the literature, follows a multi-step process involving extraction and chromatographic separation. This workflow can be adapted for screening other plant materials for the presence of this compound and for its subsequent purification.
Caption: A generalized workflow for the extraction and isolation of this compound from plant material.
Key Methodological Steps:
-
Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as methanol (B129727) at room temperature. This is followed by filtration and concentration of the extract under reduced pressure.
-
Solvent Partitioning: The concentrated extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. An ethyl acetate-water partition is commonly used to isolate semi-polar compounds like lignans.
-
Chromatographic Separation: The resulting ethyl acetate fraction is further purified using column chromatography over silica (B1680970) gel. A gradient elution system with solvents of increasing polarity (e.g., chloroform-methanol) is employed to separate the different components.
-
Final Purification: Fractions containing this compound are identified and combined. Final purification to obtain the pure compound is often achieved using preparative high-performance liquid chromatography (HPLC).
Comparative Biological Activity
At present, there is a significant gap in the scientific literature regarding the comparative biological activity of this compound from different plant sources. The biological functions of this compound itself have not been extensively characterized.
While studies on crude extracts of various Hedyotis species, such as Hedyotis diffusa and Hedyotis corymbosa, have demonstrated a range of biological activities including anti-inflammatory, antioxidant, and cytotoxic effects, these activities are attributed to a mixture of compounds and not specifically to this compound.
Future research should focus on isolating this compound from a variety of Hedyotis species and other potential plant sources to enable a thorough and comparative evaluation of its biological properties. A proposed workflow for such a comparative study is outlined below.
Caption: A proposed experimental workflow for the comparative analysis of this compound's biological activity from different plant sources.
Future Directions
The study of this compound is still in its nascent stages. To fully understand the potential of this compound, future research should be directed towards:
-
Screening of Plant Sources: A systematic screening of different Hedyotis species and other plants in the Rubiaceae family is necessary to identify new and potentially higher-yielding sources of this compound.
-
Optimization of Extraction Protocols: Developing and optimizing efficient and scalable extraction and purification protocols will be crucial for obtaining sufficient quantities of this compound for comprehensive biological testing.
-
Pharmacological Evaluation: A thorough investigation of the pharmacological properties of pure this compound, including its anti-cancer, anti-inflammatory, and antioxidant activities, is warranted.
-
Comparative Studies: Once this compound is isolated from multiple sources, well-designed comparative studies are needed to assess any variations in yield, purity, and biological activity, which may be influenced by genetic and environmental factors affecting the plant source.
References
Validating the neuroprotective effects of Hedyotisol A in PC12 cells
A Comparative Guide to its Efficacy and Mechanisms
For researchers, scientists, and drug development professionals invested in the discovery of novel neuroprotective compounds, Hedyotisol A has emerged as a noteworthy candidate. This guide provides an objective comparison of this compound's performance against other neuroprotective agents in the widely-used PC12 cell model, supported by available experimental data. Detailed methodologies for key experiments are also presented to facilitate reproducibility and further investigation.
Performance Comparison of Neuroprotective Agents in PC12 Cells
The neuroprotective potential of this compound and alternative compounds has been evaluated using various in vitro models of neuronal damage in PC12 cells. The following tables summarize the quantitative data on cell viability under different stress conditions.
Table 1: Neuroprotective Effects Against Corticosterone-Induced Damage in PC12 Cells
| Compound | Concentration | Stressor Concentration | Cell Viability (%) | Citation(s) |
| This compound | 10 µM | Not Specified | 65.98 | |
| Desipramine | 1 µM | 400 µM | Increased from ~35.6% | [1] |
| Desipramine | 5 µM | 10 µM | Significantly increased | [2] |
| Vanillic Acid | 10 µM | 400 µM | Increased by 10.2% | [3] |
| Vanillic Acid | 20 µM | 400 µM | Increased by 19.2% | [3] |
| Hederagenin | 0.3 µM | 400 µM | Significantly increased | [4] |
| (-)-Epigallocatechin-3-gallate (EGCG) | 20 µM | 400 µM | Increased from 35.6% | [1] |
Table 2: Neuroprotective Effects Against Oxidative Stress (H₂O₂-Induced Damage) in PC12 Cells
| Compound | Concentration | Stressor Concentration | Cell Viability (%) | Citation(s) |
| Phillyrin | 5, 10, 20 µM | 400 µM | Significantly increased | [5] |
| Brassica rapa Active Fraction | 25, 50, 100 µg/mL | 200 µM | 74.4%, 73.2%, 67.6% respectively | [6] |
Table 3: Neuroprotective Effects Against Other Stressors in PC12 Cells
| Compound | Stressor | Concentration | Cell Viability (%) | Citation(s) |
| Hydroxytyrosol | Hypoxia | Low, Medium, High | Significantly increased | [7] |
| Hydroxytyrosol | Salsolinol | 100 µM | 81.69 | [8] |
Experimental Protocols
To ensure the validity and reproducibility of the findings presented, detailed experimental protocols for key assays are provided below.
Cell Culture and Treatment
PC12 cells, a rat pheochromocytoma cell line, are cultured in a suitable medium, such as RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3] Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[3] For experiments, cells are seeded in appropriate well plates.
Induction of Neuronal Damage
-
Corticosterone-Induced Damage: To mimic stress-induced neuronal damage, PC12 cells are treated with corticosterone (B1669441). A common concentration used is 400 µM for 24 hours.[1][3][4]
-
Oxidative Stress (H₂O₂-Induced Damage): To induce oxidative stress, cells are exposed to hydrogen peroxide (H₂O₂). A typical protocol involves treating cells with 200-400 µM H₂O₂ for a specified period, such as 4 or 6 hours.[5][6]
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Seeding: PC12 cells are seeded in 96-well plates at a density of 1 × 10⁴ cells per well and incubated for 24 hours.[9]
-
Treatment: The culture medium is replaced with a medium containing the test compound (e.g., this compound) at various concentrations, and the cells are pre-incubated for a specific duration (e.g., 2 hours).
-
Stressor Addition: Following pre-incubation, the stressor (e.g., corticosterone or H₂O₂) is added to the wells, and the plate is incubated for the desired time.
-
MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100-150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[3][9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[3][9] Cell viability is expressed as a percentage of the control group.
Apoptosis Assay (Hoechst 33342 Staining)
Hoechst 33342 is a fluorescent stain used to identify apoptotic cells by observing nuclear condensation and fragmentation.
-
Cell Treatment: PC12 cells are cultured on coverslips in a 6-well plate and treated with the desired compounds and stressors.
-
Staining: After treatment, the cells are fixed with 4% paraformaldehyde for 30 minutes and then stained with Hoechst 33342 solution (10 µg/mL in PBS) for 10 minutes at room temperature in the dark.
-
Imaging: The coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by their brightly stained, condensed, or fragmented nuclei.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the neuroprotective effects of this compound is crucial for its development as a therapeutic agent. While the specific signaling pathways modulated by this compound in PC12 cells are still under investigation, insights can be drawn from the broader class of compounds to which it belongs – lignans (B1203133).
Lignans are known to exert their neuroprotective effects through various signaling pathways, including:
-
NF-κB Pathway: This pathway is involved in inflammation, and its inhibition can reduce neuroinflammation.[10][11]
-
MAPK Pathways (ERK, JNK, p38): These pathways are involved in cell survival, apoptosis, and inflammation.[10][11]
-
PI3K/Akt Pathway: This is a key survival pathway that promotes cell growth and inhibits apoptosis.[11]
-
Nrf2 Pathway: This pathway is a critical regulator of the antioxidant response, and its activation can protect cells from oxidative stress.[10]
It is plausible that this compound exerts its neuroprotective effects by modulating one or more of these pathways, thereby reducing apoptosis and enhancing cell survival in the face of neuronal insults.
Below are diagrams illustrating a general experimental workflow for assessing neuroprotection and a hypothetical signaling pathway for this compound based on the known mechanisms of related lignans.
Caption: A typical experimental workflow for evaluating the neuroprotective effects of a compound in PC12 cells.
Caption: A potential signaling pathway for this compound's neuroprotective effects, based on known lignan (B3055560) mechanisms.
References
- 1. (−)-Epigallocatechin-3-gallate protects PC12 cells against corticosterone-induced neurotoxicity via the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desipramine antagonized corticosterone-induced apoptosis in cultured PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vanillic Acid Protects PC12 Cells from Corticosterone-Induced Neurotoxicity via Regulating Immune and Metabolic Dysregulation Based on Computational Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hederagenin Protects PC12 Cells Against Corticosterone-Induced Injury by the Activation of the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Antioxidant Capacity and Protective Effects on H2O2-Induced Oxidative Damage in PC12 Cells of the Active Fraction of Brassica rapa L. [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Corticosterone induces neurotoxicity in PC12 cells via disrupting autophagy flux mediated by AMPK/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in the roles and mechanisms of lignans against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to α-Glucosidase Inhibitors: Benchmarking Hedyotisol A as a Potential Candidate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of type 2 diabetes management, α-glucosidase inhibitors play a crucial role by delaying carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia. This guide provides a comparative analysis of established α-glucosidase inhibitors, supported by experimental data, and introduces Hedyotisol A, a lignan (B3055560) from the Hedyotis genus, as a compound of interest for future investigation in this therapeutic area. While direct α-glucosidase inhibitory data for this compound is not yet available in published literature, this guide serves as a benchmark for its potential evaluation.
Mechanism of Action: A Brief Overview
α-Glucosidase inhibitors are competitive inhibitors of α-glucosidase enzymes located in the brush border of the small intestine. These enzymes are responsible for breaking down complex carbohydrates, such as starch and sucrose, into absorbable monosaccharides like glucose. By reversibly blocking these enzymes, α-glucosidase inhibitors slow down carbohydrate digestion, leading to a more gradual rise in blood glucose levels after a meal.[1][2]
dot digraph "Alpha-Glucosidase Inhibition Pathway" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
"Complex Carbohydrates" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "α-Glucosidase Enzymes" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Glucose Absorption" [fillcolor="#FBBC05", fontcolor="#202124"]; "Increased Blood Glucose" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "α-Glucosidase Inhibitor" [shape="ellipse", fillcolor="#FFFFFF", style="filled", fontcolor="#202124"];
"Complex Carbohydrates" -> "α-Glucosidase Enzymes" [label="Digestion"]; "α-Glucosidase Enzymes" -> "Glucose Absorption" [label="Produces Glucose"]; "Glucose Absorption" -> "Increased Blood Glucose"; "α-Glucosidase Inhibitor" -> "α-Glucosidase Enzymes" [label="Inhibits", style="dashed", arrowhead="tee"]; } caption: "Mechanism of α-Glucosidase Inhibition"
Comparative Efficacy of Known α-Glucosidase Inhibitors
The efficacy of α-glucosidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for commercially available α-glucosidase inhibitors and some natural compounds against yeast α-glucosidase.
| Inhibitor | Type | IC50 (µM) | Reference(s) |
| Acarbose | Synthetic | 750.0 | [2] |
| Miglitol | Synthetic | - | [2] |
| Voglibose (B1684032) | Synthetic | - | [2] |
| Quercetin | Natural (Flavonoid) | 5.41 µg/mL | |
| Luteolin | Natural (Flavonoid) | - |
Note: IC50 values can vary depending on the specific experimental conditions, such as the source of the α-glucosidase enzyme (e.g., yeast, rat intestine) and the substrate used.
This compound: A Compound of Interest
This compound is a lignan that has been isolated from plants of the Hedyotis genus. While research on Hedyotis diffusa has explored its anti-cancer and anti-inflammatory properties, the α-glucosidase inhibitory activity of this compound has not yet been reported. Lignans, as a class of polyphenols, have demonstrated a wide range of biological activities, and their potential as α-glucosidase inhibitors warrants investigation. The chemical structure of this compound, available from public chemical databases, provides a basis for future in-silico and in-vitro studies to determine its binding affinity and inhibitory potential against α-glucosidase.
Experimental Protocol: In-Vitro α-Glucosidase Inhibition Assay
A standardized in-vitro assay is crucial for evaluating and comparing the inhibitory potential of different compounds. The following is a typical protocol for determining the α-glucosidase inhibitory activity of a test compound.
Objective: To determine the concentration of a test compound required to inhibit 50% of α-glucosidase activity (IC50).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (yeast)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compound (e.g., this compound)
-
Acarbose (as a positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) to stop the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and the positive control (Acarbose) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and Acarbose in phosphate buffer.
-
Prepare the α-glucosidase enzyme solution in phosphate buffer.
-
Prepare the pNPG substrate solution in phosphate buffer.
-
-
Enzyme Inhibition Assay:
-
Add the enzyme solution and the different concentrations of the test compound or Acarbose to the wells of the 96-well microplate.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the pNPG substrate to all wells.
-
Incubate the plate at 37°C for another specified period (e.g., 30 minutes).
-
Stop the reaction by adding sodium carbonate to each well.
-
-
Measurement and Calculation:
-
Measure the absorbance of the yellow-colored p-nitrophenol produced from the hydrolysis of pNPG at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
-
dot digraph "Alpha-Glucosidase_Inhibition_Assay_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_prep" { label="Preparation"; style="filled"; color="#F1F3F4"; "Prepare_Solutions" [label="Prepare Solutions:\n- Test Compound\n- Acarbose (Control)\n- α-Glucosidase\n- pNPG Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_assay" { label="Assay"; style="filled"; color="#F1F3F4"; "Mix_Enzyme_Inhibitor" [label="Mix Enzyme and Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pre_incubation" [label="Pre-incubate at 37°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Add_Substrate" [label="Add pNPG Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; "Incubation" [label="Incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; "Stop_Reaction" [label="Stop Reaction with Na2CO3", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_analysis" { label="Analysis"; style="filled"; color="#F1F3F4"; "Measure_Absorbance" [label="Measure Absorbance at 405 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Calculate_Inhibition" [label="Calculate % Inhibition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Determine_IC50" [label="Determine IC50 Value", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
"Prepare_Solutions" -> "Mix_Enzyme_Inhibitor"; "Mix_Enzyme_Inhibitor" -> "Pre_incubation"; "Pre_incubation" -> "Add_Substrate"; "Add_Substrate" -> "Incubation"; "Incubation" -> "Stop_Reaction"; "Stop_Reaction" -> "Measure_Absorbance"; "Measure_Absorbance" -> "Calculate_Inhibition"; "Calculate_Inhibition" -> "Determine_IC50"; } caption: "Experimental Workflow for α-Glucosidase Inhibition Assay"
Conclusion and Future Directions
While established α-glucosidase inhibitors like acarbose, miglitol, and voglibose are effective in managing postprandial hyperglycemia, the search for novel, more potent, and safer inhibitors from natural sources is a continuous effort in drug discovery. This compound, a lignan from the Hedyotis genus, represents a potential candidate for investigation. The lack of current data on its α-glucosidase inhibitory activity highlights an opportunity for future research. By employing the standardized experimental protocol outlined in this guide, researchers can determine the IC50 value of this compound and compare its efficacy against existing inhibitors. Such studies will be instrumental in evaluating its potential as a novel therapeutic agent for type 2 diabetes.
References
Navigating the Labyrinth of Natural Product Research: A Guide to the Reproducibility of Hedyotis diffusa Bioactivity
A critical examination of the reproducibility of anti-cancer and anti-inflammatory studies on Hedyotis diffusa extracts reveals a complex landscape shaped by chemical variability and diverse experimental designs. While the plant shows promise in preclinical research, significant challenges remain in consistently replicating its reported bioactivities, underscoring a need for standardized research protocols.
For researchers, scientists, and drug development professionals vested in the therapeutic potential of natural products, the reproducibility of experimental findings is paramount. This guide delves into the bioactivity of Hedyotis diffusa, a plant used in traditional medicine, with a focus on its widely reported anti-cancer and anti-inflammatory properties. Initial investigations for the specific compound Hedyotisol A yielded insufficient data for a comparative analysis. Therefore, the scope of this guide has been broadened to encompass the broader body of research on Hedyotis diffusa extracts, providing a framework for understanding the nuances of their bioactivity and the challenges in reproducing study outcomes.
The Challenge of Chemical Complexity and Standardization
Hedyotis diffusa is a rich source of various bioactive compounds, including iridoid glycosides, flavonoids, and anthraquinones. However, the chemical composition of its extracts can vary significantly depending on factors such as the plant's geographical origin, harvest time, and the extraction methods employed. This inherent variability poses a substantial challenge to the reproducibility of bioactivity studies, as different batches of extracts may contain different concentrations of active constituents, leading to divergent experimental results.
Comparative Analysis of Anti-Cancer Bioactivity
Numerous studies have investigated the anti-cancer effects of Hedyotis diffusa extracts across various cancer cell lines. While a consistent theme of dose-dependent inhibition of cell proliferation and induction of apoptosis emerges, the specific IC50 values (the concentration of an extract that inhibits 50% of a biological process) often differ, highlighting the issue of reproducibility.
Below is a summary of reported IC50 values for Hedyotis diffusa extracts in different cancer cell lines. It is crucial to note that direct comparisons are challenging due to variations in extraction solvents and experimental protocols across studies.
| Cancer Cell Line | Extract Type | Reported IC50 Value | Reference |
| A549 (Lung) | Ethanolic | Not explicitly stated, but showed dose-dependent inhibition | [1] |
| HepG2 (Liver) | Ethyl acetate | Not explicitly stated, but showed higher activity than other fractions | [1] |
| HCT-116 (Colon) | Ethanolic | Not explicitly stated, but showed significant inhibition | Not available |
| SW620 (Colon) | Chloroform | Not explicitly stated, but showed significant inhibition | Not available |
| LLC (Lewis Lung Carcinoma) | Aqueous | 0.43 mg/mL (as part of a combination with Scutellaria barbata) | [2][3] |
| MCF7 (Breast) | Water | Not explicitly stated, but showed high cytotoxicity | [4] |
| SK-LU-1 (Lung) | Essential Oil (Stem Bark) | 10.86-14.92 µg/mL | [5] |
| HepG2 (Liver) | Essential Oil (Stem Bark) | 10.86-14.92 µg/mL | [5] |
| HL-60 (Leukemia) | Iridoid Glycoside (Compound 3) | 9.6 µM | [6] |
| HCT15 (Colon) | Iridoid Glycoside (Compound 3) | 62.2 µM | [6] |
Comparative Analysis of Anti-Inflammatory Bioactivity
The anti-inflammatory properties of Hedyotis diffusa extracts are often attributed to their ability to modulate key signaling pathways, such as the NF-κB and MAPK pathways. Studies consistently report a reduction in pro-inflammatory mediators. However, as with the anti-cancer studies, the quantitative effects can vary.
| Inflammatory Model | Extract Type | Key Findings | Reference |
| LPS-stimulated RAW 264.7 macrophages | Total Flavonoids | Dose-dependent inhibition of NO, TNF-α, IL-6, and IL-1β production. | [7] |
| LPS-stimulated RAW 264.7 macrophages | Aqueous (as part of a combination) | Not explicitly stated, but showed anti-inflammatory effects. | Not available |
| fMLP/CB-induced human neutrophils | Ethanolic | 71.71% inhibition of superoxide (B77818) anion generation and 38.26% inhibition of elastase release at 10 µg/mL. | [8][9] |
| LPS-stimulated RAW264.7 cells | Ethyl acetate | Inhibition of nitric oxide (NO) production at 20 µg/mL. | [10] |
Key Signaling Pathways in Hedyotis diffusa Bioactivity
The anti-cancer and anti-inflammatory effects of Hedyotis diffusa extracts are mediated through the modulation of several critical signaling pathways. Understanding these pathways is essential for interpreting the bioactivity data and for designing reproducible experiments.
Anti-Cancer Signaling Pathways
The ethanolic extract of Hedyotis diffusa has been shown to suppress colorectal cancer growth by targeting multiple pathways, including AKT, MAPK, and STAT3. This multi-target effect contributes to the induction of apoptosis and inhibition of proliferation and angiogenesis.
Caption: Anti-cancer signaling pathways modulated by Hedyotis diffusa extract.
Anti-Inflammatory Signaling Pathways
Total flavonoids from Hedyotis diffusa have been demonstrated to inhibit inflammatory responses in LPS-activated macrophages by suppressing the NF-κB and MAPK signaling pathways. This leads to a decrease in the production of pro-inflammatory cytokines.[11]
Caption: Anti-inflammatory signaling pathways modulated by Hedyotis diffusa total flavonoids.
Experimental Protocols: A Call for Standardization
To improve the reproducibility of Hedyotis diffusa bioactivity studies, a detailed and standardized approach to experimental design and reporting is essential. The following outlines key considerations for researchers.
Plant Material and Extraction
-
Plant Identification: The species of Hedyotis should be authenticated by a qualified botanist, and voucher specimens should be deposited in a recognized herbarium.
-
Extraction Solvent and Method: The choice of solvent (e.g., water, ethanol (B145695), methanol, ethyl acetate) and the extraction method (e.g., maceration, reflux, sonication) significantly impact the chemical profile of the extract. These parameters must be clearly documented. For example, one study investigating anti-inflammatory and antiprotozoal effects used both 30% and 96% ethanol for extraction by maceration for 4 weeks.
-
Extract Characterization: Comprehensive chemical profiling of the extract using techniques like HPLC, LC-MS, or NMR is crucial to identify and quantify the major chemical constituents. This allows for a better understanding of the extract's composition and facilitates comparisons between studies.
In Vitro Bioassays
-
Cell Line Authentication: The identity of all cell lines should be verified using methods such as short tandem repeat (STR) profiling.
-
Cell Culture Conditions: Details of the culture medium, supplements, and incubation conditions (temperature, CO2 concentration) must be reported.
-
Assay Methodology: A clear and detailed description of the bioassay protocol is necessary. For example, in a cell viability assay, this would include the seeding density of cells, the range of extract concentrations tested, the duration of treatment, and the specific viability reagent used (e.g., MTT, XTT).
-
Data Analysis: The methods used for data analysis, including the software and statistical tests employed, should be clearly stated. IC50 values should be reported with confidence intervals.
Experimental Workflow for Assessing Anti-Cancer Activity
The following diagram illustrates a typical workflow for evaluating the anti-cancer properties of a Hedyotis diffusa extract.
Caption: A generalized experimental workflow for in vitro anti-cancer studies of Hedyotis diffusa extract.
Conclusion and Future Directions
The body of research on Hedyotis diffusa extracts indicates promising anti-cancer and anti-inflammatory activities. However, the lack of standardization in experimental protocols and the inherent chemical variability of the extracts make direct comparisons and replication of studies challenging. To advance the field and facilitate the translation of these preclinical findings, the research community must adopt more rigorous and standardized methodologies. This includes detailed chemical characterization of extracts, the use of authenticated cell lines, and comprehensive reporting of experimental procedures. By addressing these issues of reproducibility, researchers can build a more robust and reliable foundation for the development of novel therapeutics from natural products like Hedyotis diffusa.
References
- 1. researchgate.net [researchgate.net]
- 2. Hedyotis diffusa plus Scutellaria barbata Suppress the Growth of Non-Small-Cell Lung Cancer via NLRP3/NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedyotis diffusa plus Scutellaria barbata Suppress the Growth of Non-Small-Cell Lung Cancer via NLRP3/NF- κ B/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hedyotis diffusa Aerial Parts: Essential Oil Composition, Biological Activity, and In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antitumor Constituents from Hedyotis Diffusa Willd - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Constituents of Hedyotis diffusa and Their Anti-Inflammatory Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Constituents of Hedyotis diffusa and Their Anti-Inflammatory Bioactivities | MDPI [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Total flavonoids of Hedyotis diffusa Willd inhibit inflammatory responses in LPS-activated macrophages via suppression of the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Hedyotisol A: An Uncharted Territory in Drug Discovery
Despite its intriguing chemical structure, the dilignan Hedyotisol A, isolated from the leaves of Hedyotis lawsoniae, remains a largely unexplored molecule in the realm of pharmacology. A comprehensive review of available scientific literature reveals a significant gap in our understanding of its biological activities and therapeutic potential. Crucially, there is no published data on the synthesis or efficacy of any synthetic analogues of this compound, precluding any comparative analysis at this time.
This compound belongs to the class of lignans, a diverse group of polyphenolic compounds found in plants, many of which exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. While extracts from the genus Hedyotis, and specifically the related species Hedyotis diffusa, have been investigated for their medicinal properties, research on the isolated compound this compound is sparse.
Currently, there are no publicly available in vitro or in vivo studies detailing the specific pharmacological effects of this compound. Consequently, its mechanism of action, potential therapeutic targets, and overall efficacy remain unknown. The absence of this fundamental data makes it impossible to establish a baseline for comparison with any potential synthetic derivatives.
Furthermore, the scientific community has yet to report the successful synthesis of this compound analogues. The development of synthetic analogues is a critical step in drug discovery, often aimed at improving the potency, selectivity, bioavailability, and safety profile of a natural product lead. Without such analogues, a comparative guide on their efficacy is not feasible.
For researchers, scientists, and drug development professionals interested in this molecule, the current landscape presents both a challenge and an opportunity. The lack of existing research means that any investigation into the biological activities of this compound would be novel and could potentially uncover new therapeutic avenues.
Future research should prioritize the following:
-
Biological Screening: A broad-based biological screening of this compound is necessary to identify any potential therapeutic activities. This could include assays for anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.
-
Mechanism of Action Studies: Once a biological activity is identified, further studies will be required to elucidate the underlying mechanism of action, including the identification of molecular targets and signaling pathways.
-
Total Synthesis and Analogue Development: The development of a robust total synthesis for this compound would not only provide a sustainable source of the compound for research but also pave the way for the creation and evaluation of synthetic analogues.
Until such foundational research is conducted and published, a comprehensive comparison guide on the efficacy of this compound versus its synthetic analogues remains an endeavor for the future. The scientific community awaits the initial spark of discovery that will illuminate the potential of this enigmatic natural product.
A Comparative Analysis of Hedyotisol A and Other Prominent Lignans: A Guide for Researchers
A detailed examination of the biological activities, mechanisms of action, and experimental data of Hedyotisol A in comparison to other well-studied lignans (B1203133) such as podophyllotoxin, pinoresinol (B1678388), and matairesinol (B191791). This guide is intended for researchers, scientists, and drug development professionals.
This comparative guide provides a comprehensive overview of the current scientific understanding of this compound and places it in the context of other significant lignans with known therapeutic potential. While data on this compound remains limited, this document synthesizes available information and draws comparisons with well-researched lignans to highlight potential areas of investigation and application.
Introduction to this compound and Comparative Lignans
This compound is a novel dilignan that has been isolated from the leaves of Hedyotis lawsoniae. Its structure is characterized by the linkage of a syringaresinol (B1662434) unit with two phenylpropane units[1]. The unique structural features of this compound suggest potential for a range of biological activities, a hallmark of the broader lignan (B3055560) class of polyphenolic compounds. Lignans, as a group, are recognized for their diverse pharmacological effects, including antioxidant, anti-inflammatory, antitumor, and neuroprotective properties[2][3].
For the purpose of this comparative study, this compound will be discussed alongside three well-characterized lignans:
-
Podophyllotoxin: A potent aryltetralin lignan known for its cytotoxic and antiviral activities, which has served as a precursor for clinically used anticancer drugs[4][5][6][7][8][9][10][11].
-
Pinoresinol: A furofuran lignan found in various plants, including olive oil, that exhibits antitumor, anti-inflammatory, and antioxidant effects[12][13][14][15][16][17][18].
-
Matairesinol: A dibenzylbutyrolactone lignan with demonstrated neuroprotective, anti-inflammatory, and anticancer activities[19][20][21][22][23][24][25][26][27][28].
Due to the nascent stage of research on this compound, extensive quantitative data on its biological performance is not yet available in publicly accessible literature. This guide will therefore focus on presenting the available data for the comparative lignans to establish a benchmark for future studies on this compound.
Comparative Biological Activities and Performance Data
The following tables summarize the available quantitative data for the antitumor, anti-inflammatory, and neuroprotective activities of podophyllotoxin, pinoresinol, and matairesinol. This data provides a framework for evaluating the potential efficacy of this compound.
Table 1: Comparative Antitumor Activity of Selected Lignans
| Lignan | Cell Line | Assay | IC50 Value | Reference |
| Podophyllotoxin | P-388 (Murine Leukemia) | Cytotoxicity | 1.21 x 10⁻⁵ M | [5] |
| A-549 (Human Lung Carcinoma) | Cytotoxicity | - | [5] | |
| HT-29 (Human Colon Adenocarcinoma) | Cytotoxicity | - | [5] | |
| Pinoresinol | HL60 (Human Promyelocytic Leukemia) | Antiproliferative | 8 µM | [13] |
| HL60R (Multidrug-Resistant Leukemia) | Antiproliferative | 32 µM | [13] | |
| SKBr3 (Human Breast Cancer) | Cytotoxicity | 575 µM (after 48h) | [29] | |
| Fibroblast (Healthy) | Cytotoxicity | >575 µM (after 48h) | [29] | |
| HEK-293 (Healthy) | Cytotoxicity | >575 µM (after 48h) | [29] | |
| Matairesinol | LNCaP (Human Prostate Cancer) | Sensitization to TRAIL-induced apoptosis | Not directly measured | [20][23] |
Table 2: Comparative Anti-inflammatory Activity of Selected Lignans
| Lignan | Model | Key Findings | Reference |
| Podophyllotoxin Derivatives | Carrageenan-induced paw edema in mice | Thuriferic acid showed 63.4% inhibition of edema, comparable to indomethacin. | [5][6] |
| Pinoresinol | - | Exhibits anti-inflammatory properties by acting on the NF-κB signaling pathway. | [16] |
| Matairesinol | LPS-induced BV2 microglia | Inhibited NO production and iNOS and COX-2 expression in a concentration-dependent manner (6.25, 12.5, 25 µM). | [22][28] |
| Sepsis-mediated brain injury in rats | Exerts anti-inflammatory effects by repressing MAPK and NF-κB pathways. | [24][25] |
Table 3: Comparative Neuroprotective Activity of Selected Lignans
| Lignan | Model | Key Findings | Reference |
| Matairesinol | Cerebral Ischemia/Reperfusion Injury in rats | Shows neuroprotective activity via downregulation of the TLR4-NLRP3 inflammasome pathway. | [21] |
| LPS-induced BV2 microglia | Suppresses neuroinflammation and migration. | [22][28] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative data tables. These protocols can serve as a reference for designing future studies on this compound.
Antitumor Activity Assays
-
MTT Assay for Cytotoxicity:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the lignan for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
-
Flow Cytometry for Apoptosis Analysis:
-
Treat cells with the lignan at the indicated concentrations for a specific duration.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Anti-inflammatory Activity Assays
-
Nitric Oxide (NO) Production Assay in Macrophages:
-
Plate RAW 264.7 macrophages in 96-well plates and incubate overnight.
-
Pre-treat the cells with different concentrations of the lignan for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the culture supernatant and mix with an equal volume of Griess reagent.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite (B80452) concentration from a sodium nitrite standard curve.
-
-
Carrageenan-Induced Paw Edema in Mice:
-
Administer the test compound or vehicle orally to mice.
-
After a set time (e.g., 1 hour), inject 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at different time points using a plethysmometer.
-
Calculate the percentage of edema inhibition compared to the vehicle-treated group.
-
Neuroprotective Activity Assays
-
Glutamate-Induced Excitotoxicity in Primary Cortical Neurons:
-
Isolate and culture primary cortical neurons from rat embryos.
-
Treat the mature neurons with the lignan for a specified pre-incubation period.
-
Expose the neurons to a toxic concentration of glutamate (B1630785) for a defined duration.
-
Assess cell viability using the MTT assay or by counting surviving neurons after staining with a viability dye (e.g., trypan blue).
-
Signaling Pathways and Mechanisms of Action
Lignans exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many lignans, including pinoresinol and matairesinol, have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes[2][16][22][24][25][30][31][32].
Caption: Inhibition of the NF-κB signaling pathway by lignans.
PI3K/Akt Signaling Pathway in Cancer and Neuroprotection
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. Its dysregulation is frequently observed in cancer. Lignans like matairesinol can inhibit this pathway, sensitizing cancer cells to apoptosis[20][23]. Conversely, activation of this pathway can be neuroprotective.
Caption: Modulation of the PI3K/Akt signaling pathway by lignans.
MAPK/ERK Signaling Pathway in Cell Proliferation and Inflammation
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is involved in the regulation of cell proliferation, differentiation, and survival. Its modulation by lignans can impact cancer cell growth and inflammatory responses[22][24][25][27][28].
Caption: Modulation of the MAPK/ERK signaling pathway by lignans.
Conclusion and Future Directions
This comparative guide highlights the significant therapeutic potential of lignans, as exemplified by the well-studied compounds podophyllotoxin, pinoresinol, and matairesinol. Their demonstrated antitumor, anti-inflammatory, and neuroprotective activities, mediated through key signaling pathways such as NF-κB, PI3K/Akt, and MAPK/ERK, underscore the importance of this class of natural products in drug discovery.
This compound, with its unique dilignan structure, represents a promising but currently understudied member of this family. The lack of quantitative biological data for this compound presents a clear gap in the literature and a compelling opportunity for future research.
Recommendations for future research on this compound include:
-
Systematic Bioactivity Screening: Comprehensive in vitro screening of this compound against a panel of cancer cell lines, inflammatory cell models, and neuronal cell models to identify its primary biological activities.
-
Quantitative Analysis: Determination of key performance metrics such as IC50 values for cytotoxicity and anti-inflammatory effects to allow for direct comparison with other lignans.
-
Mechanism of Action Studies: Investigation of the effects of this compound on the NF-κB, PI3K/Akt, and MAPK/ERK signaling pathways to elucidate its molecular mechanisms.
-
In Vivo Efficacy Studies: Preclinical animal studies to evaluate the therapeutic potential of this compound in relevant disease models.
By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of new and effective treatments for a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. The anti-tumor effect and bioactive phytochemicals of Hedyotis diffusa willd on ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive Compounds and Extracts from Traditional Herbs and Their Potential Anti-Inflammatory Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor potential of Hedyotis diffusa Willd: A systematic review of bioactive constituents and underlying molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant, radical-scavenging, anti-inflammatory, cytotoxic and antibacterial activities of methanolic extracts of some Hedyotis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxytyrosol: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis [mdpi.com]
- 7. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hedyotis diffusa Aerial Parts: Essential Oil Composition, Biological Activity, and In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Neuroprotective constituents from Hedyotis diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Antitumor Constituents from Hedyotis Diffusa Willd - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clarification of the phenotypic characteristics and anti-tumor activity of Hedyotis diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical Constituents of Hedyotis diffusa and Their Anti-Inflammatory Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. idpublications.org [idpublications.org]
- 17. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Plant-Derived Bioactive Compounds: Exploring Neuroprotective, Metabolic, and Hepatoprotective Effects for Health Promotion and Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Polysaccharides from Hedyotis diffusa enhance the antitumor activities of cytokine-induced killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ajol.info [ajol.info]
- 27. Hydroxytyrosol and Parkinson's disease: protective actions against alpha-synuclein toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. biorxiv.org [biorxiv.org]
- 30. researchgate.net [researchgate.net]
- 31. Nature's weapons: Bioactive compounds as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Unraveling the Intricate Architecture of Hedyotisol A: A 2D NMR Perspective
The structural elucidation of complex natural products is a cornerstone of drug discovery and development. Among the arsenal (B13267) of analytical techniques, 2D Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed roadmap of molecular connectivity. This guide delves into the application of 2D NMR techniques for confirming the structure of Hedyotisol A, a dilignan with potential therapeutic properties. We will explore how complementary 2D NMR experiments—COSY, HSQC, and HMBC—work in concert to unequivocally assemble the molecular puzzle of this intricate natural product.
This compound, with the molecular formula C₄₂H₅₀O₁₆, presents a significant structural challenge due to its numerous stereocenters and complex ring systems. While 1D NMR provides initial clues, 2D NMR is indispensable for piecing together the complete structural framework.
The Synergistic Power of 2D NMR in Structural Elucidation
The confirmation of this compound's structure is a testament to the synergistic power of three key 2D NMR experiments:
-
COSY (Correlation Spectroscopy): This homonuclear correlation technique reveals proton-proton (¹H-¹H) couplings, typically through two to three bonds. It is instrumental in identifying spin systems within the molecule, such as the protons on a phenylpropane unit or within the syringaresinol (B1662434) core.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps direct one-bond correlations between protons (¹H) and their attached carbons (¹³C). It provides a clear and unambiguous assignment of which proton is attached to which carbon, forming the fundamental building blocks of the structure.
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique identifies couplings between protons (¹H) and carbons (¹³C) over two to three bonds (and sometimes four). HMBC is crucial for connecting the individual spin systems and functional groups identified by COSY and HSQC, allowing for the assembly of the complete carbon skeleton.
By integrating the data from these three experiments, researchers can confidently construct the complex three-dimensional structure of molecules like this compound.
Visualizing the Workflow: From Isolation to Structural Confirmation
The process of confirming the structure of a natural product like this compound is a systematic workflow. The following diagram illustrates the key stages involved, emphasizing the central role of 2D NMR spectroscopy.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results. Below are generalized procedures for the key 2D NMR experiments used in the structural elucidation of this compound.
Sample Preparation:
A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) to a final volume of approximately 0.5 mL in a standard 5 mm NMR tube. The choice of solvent is critical to ensure good sample solubility and to avoid overlapping solvent signals with key analyte resonances.
NMR Data Acquisition:
All NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: A standard one-pulse experiment is used to acquire the proton spectrum. Key parameters include a 30° pulse angle, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A larger spectral width (e.g., 220 ppm) is required.
-
COSY: A gradient-selected COSY (gCOSY) experiment is typically performed. The spectral widths in both dimensions are set to encompass all proton signals.
-
HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is used to correlate proton and carbon chemical shifts. The spectral width in the ¹H dimension is set as in the ¹H spectrum, and the ¹³C dimension is set to cover the expected range of carbon chemical shifts.
-
HMBC: A gradient-selected HMBC experiment is performed. The long-range coupling delay is optimized for a J-coupling of approximately 8 Hz to detect two- and three-bond correlations.
Data Presentation: A Glimpse into the Molecular Framework
Table 1: Hypothetical ¹H and ¹³C NMR Data for a Key Fragment of this compound
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1' | 135.2 | - |
| 2' | 105.4 | 6.75 (s) |
| 3' | 153.8 | - |
| 4' | 138.9 | - |
| 5' | 153.8 | - |
| 6' | 105.4 | 6.75 (s) |
| 7 | 87.5 | 4.75 (d, 4.5) |
| 8 | 54.8 | 3.15 (m) |
| 9 | 72.1 | 3.90 (m), 3.75 (m) |
| 3'-OCH₃ | 56.9 | 3.88 (s) |
| 5'-OCH₃ | 56.9 | 3.88 (s) |
Table 2: Key 2D NMR Correlations for the Hypothetical Fragment
| Proton (δH) | COSY Correlations (δH) | HSQC Correlation (δC) | HMBC Correlations (δC) |
| 6.75 (H-2'/H-6') | - | 105.4 | 135.2 (C-1'), 153.8 (C-3'/C-5'), 56.9 (OCH₃) |
| 4.75 (H-7) | 3.15 (H-8) | 87.5 | 135.2 (C-1'), 105.4 (C-2'/C-6'), 54.8 (C-8), 72.1 (C-9) |
| 3.15 (H-8) | 4.75 (H-7), 3.90/3.75 (H-9) | 54.8 | 87.5 (C-7), 72.1 (C-9) |
| 3.90/3.75 (H-9) | 3.15 (H-8) | 72.1 | 87.5 (C-7), 54.8 (C-8) |
| 3.88 (OCH₃) | - | 56.9 | 153.8 (C-3'/C-5') |
By systematically analyzing these correlations, the connectivity of the entire molecule can be pieced together, leading to the final, confirmed structure of this compound.
Comparison with Alternative Methods
While 2D NMR is a powerful tool, other techniques can also provide structural information.
-
X-ray Crystallography: This technique can provide the absolute structure of a molecule, including its stereochemistry, with high precision. However, it requires the compound to be crystalline, which is not always achievable for complex natural products.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular formula. Tandem MS (MS/MS) experiments can provide fragmentation patterns that offer clues about the substructures within a molecule. However, MS alone cannot typically determine the complete connectivity and stereochemistry.
In the context of this compound, 2D NMR offers a comprehensive solution-state structural analysis that is not dependent on crystallization. The combination of COSY, HSQC, and HMBC provides a robust and detailed picture of the molecular architecture, making it the method of choice for many natural product chemists.
The Bioactivity of Hedyotis Diffusa Extracts Across Various Cell Lines: A Comparative Guide
An important note on the scope of this guide: While the initial topic of interest was the bioactivity of Hedyotisol A, a thorough review of the available scientific literature did not yield specific data for this isolated compound. Therefore, this guide provides a comprehensive comparison of the bioactivity of extracts from Hedyotis diffusa (also known as Oldenlandia diffusa), the plant from which this compound is presumably derived. The experimental data presented herein pertains to these extracts and not to the purified this compound.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of compounds from Hedyotis diffusa. We will explore its effects on various cancer cell lines, detailing its cytotoxic and apoptotic activities, and the signaling pathways it modulates.
Quantitative Bioactivity Data
The cytotoxic effects of Hedyotis diffusa extracts have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes, such as cell proliferation. While specific IC50 values for a standardized Hedyotis diffusa extract are not consistently reported across different studies, the collective data indicates a significant dose-dependent inhibitory effect on cancer cell growth.
For instance, studies on colorectal cancer have demonstrated that ethanol (B145695) extracts of Hedyotis diffusa (EEHDW) can significantly inhibit the growth of cancer cells both in vitro and in vivo.[1][2] Similarly, the chloroform (B151607) extract of Hedyotis diffusa has shown potent anticancer abilities. The extracts have also been observed to be less active towards normal intestinal epithelial cells, suggesting a degree of tumor selectivity.
| Cell Line Type | Reported Bioactivity of Hedyotis diffusa Extracts | Key Findings |
| Colorectal Cancer (e.g., HT-29, SW620) | Inhibition of cell proliferation and induction of apoptosis.[1][2] | Downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax.[1][2] |
| Cervical Cancer | Inhibition of proliferation and migration, and induction of apoptosis. | Regulation of key apoptotic proteins and modulation of the IL-17/NF-κB signaling pathway. |
| Breast Cancer (e.g., T47D) | Enhanced cytotoxicity of cisplatin. | Modulation of the cell cycle.[3] |
| Ovarian Cancer (e.g., A2780) | Inhibition of growth and migration, and induction of apoptosis. | Downregulation of Bcl-2 and MMP-2/9, and activation of caspases 3/9. |
| Hepatocellular Carcinoma (e.g., HepG2) | Cytotoxic effects. | |
| Pancreatic Cancer | Potent anticancer effects. |
Experimental Protocols
The following are generalized experimental protocols based on methodologies commonly cited in the study of plant extract bioactivity.
Cell Culture and Treatment
Human cancer cell lines are cultured in appropriate media, such as McCoy's 5a Medium or RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin).[4] Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in plates and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of Hedyotis diffusa extract for specified durations (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
To determine the cytotoxic effects of the extracts, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. This colorimetric assay measures the metabolic activity of cells. After treatment with the extract, MTT solution is added to each well and incubated. The resulting formazan (B1609692) crystals are then dissolved in a solvent like DMSO, and the absorbance is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assays
The induction of apoptosis is a key indicator of anticancer activity. Apoptosis can be assessed by several methods:
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
DAPI Staining: This fluorescent stain binds to DNA and allows for the visualization of nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Western Blot Analysis: The expression levels of key apoptosis-related proteins, such as caspases, Bcl-2, and Bax, are analyzed to elucidate the molecular mechanism of apoptosis.
Signaling Pathways and Molecular Mechanisms
Hedyotis diffusa extracts have been shown to exert their anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
STAT3 Signaling Pathway
In colorectal cancer, extracts of Hedyotis diffusa have been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][5][6] The inhibition of STAT3 activation leads to the downregulation of its target genes, which are involved in cell cycle progression and survival, such as Cyclin D1, CDK4, and Bcl-2.[1] Concurrently, it upregulates the expression of pro-apoptotic proteins like Bax.[1]
Caption: Inhibition of the STAT3 signaling pathway by Hedyotis diffusa extract.
AKT and ERK Signaling Pathways
The chloroform extract of Hedyotis diffusa has been found to suppress the AKT and ERK signaling pathways in human colorectal cancer cells. The downregulation of the phosphorylation of AKT and ERK, key kinases in these pathways, contributes to the extract's anticancer effects by inhibiting cell proliferation and promoting apoptosis.
Caption: Suppression of AKT and ERK signaling by Hedyotis diffusa extract.
Experimental Workflow for Bioactivity Screening
The general workflow for assessing the bioactivity of a plant extract like Hedyotis diffusa involves several key stages, from extract preparation to data analysis.
Caption: General experimental workflow for assessing bioactivity.
References
- 1. Hedyotis diffusa Willd Inhibits Colorectal Cancer Growth in Vivo via Inhibition of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedyotis diffusa willd extract suppresses colorectal cancer growth through multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encodeproject.org [encodeproject.org]
- 5. Hedyotis diffusa Willd inhibits colorectal cancer growth in vivo via inhibition of STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Hedyotis Diffusa in the Treatment of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Hedyotisol A: A Guide for Laboratory Professionals
For immediate reference, this document outlines essential safety and logistical information for the proper disposal of Hedyotisol A, catering to researchers, scientists, and drug development professionals. The following procedures are based on general best practices for laboratory chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the substance-specific Safety Data Sheet (SDS) for definitive guidance.
Operational Plan for Disposal
The disposal of this compound, like any laboratory chemical, should be approached systematically. The process begins with proper waste identification and segregation, followed by appropriate containment and labeling, and culminates in collection by authorized personnel.
Step-by-Step Disposal Procedure:
-
Waste Characterization: In the absence of a specific SDS, treat this compound as a potentially hazardous chemical. Do not dispose of it down the drain or in regular trash.
-
Container Selection: Use a compatible, leak-proof container for waste collection. The original container is often a suitable choice. Ensure the container is in good condition and has a secure cap.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Include the approximate quantity and the date of accumulation. Your institution's EHS department may provide specific hazardous waste labels that must be used[1].
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Request for Pickup: Once the container is full or you have finished generating this waste stream, follow your institution's procedures to request a hazardous waste pickup[1]. This is often done through an online portal or by contacting the EHS department directly.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound waste.
Quantitative Data: Chemical and Physical Properties
The following table summarizes known properties of this compound, primarily sourced from PubChem.[2] This information can be valuable for waste characterization and handling.
| Property | Value |
| Molecular Formula | C42H50O16 |
| Molecular Weight | 810.8 g/mol |
| IUPAC Name | (1S,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |
Experimental Protocols
Detailed experimental protocols involving this compound should be designed with waste minimization in mind. Consider the following:
-
Scale of Experiments: Use the smallest feasible quantities of this compound to reduce waste generation.
-
Decontamination: If any equipment is contaminated with this compound, it should be decontaminated or disposed of as hazardous waste. General procedures for cleaning up chemical spills should be followed. Contaminated materials such as gloves and paper towels should be collected in a sealed bag and disposed of as solid hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the general decision-making and procedural flow for the disposal of laboratory chemical waste like this compound.
Disclaimer: The information provided here is intended as a general guide. Always prioritize the specific disposal procedures established by your institution and consult the Safety Data Sheet (SDS) for this compound for comprehensive safety and handling information.
References
Essential Safety and Logistical Information for Handling Hedyotisol A
Disclaimer: A specific Safety Data Sheet (SDS) for Hedyotisol A (CAS No. 95732-59-5) was not publicly available at the time of this writing. The following guidance is based on established best practices for handling chemical compounds with unknown toxicity and hazards. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department and the chemical supplier to obtain specific safety information before handling this compound.
This guide provides a framework for essential safety and logistical procedures, including operational and disposal plans, to minimize risk when working with a novel or uncharacterized substance like this compound.
Personal Protective Equipment (PPE)
When handling a substance of unknown toxicity, it is crucial to use a comprehensive suite of personal protective equipment to prevent exposure through all potential routes, including inhalation, skin contact, and eye contact. The following table summarizes the recommended PPE.
| Protection Area | Recommended PPE | Specifications and Best Practices |
| Respiratory Protection | NIOSH-approved respirator | A full-face or half-mask air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used.[1] In cases of high uncertainty or potential for aerosolization, a powered air-purifying respirator (PAPR) or a supplied-air respirator may be necessary. |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles that form a seal around the eyes are mandatory. A face shield should be worn over the goggles to protect the entire face from splashes. |
| Skin and Body Protection | Chemical-resistant lab coat or gown | A disposable or dedicated lab coat made of a material resistant to a broad range of chemicals should be worn. Ensure it has long sleeves and a secure closure. For larger quantities or splash risks, chemical-resistant aprons or coveralls are recommended. |
| Hand Protection | Double-gloving with chemical-resistant gloves | Wear two pairs of nitrile or other appropriate chemical-resistant gloves. The outer glove should be removed and disposed of immediately upon contamination. Consult a glove compatibility chart for the specific solvent being used, if applicable. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Shoes should be made of a non-porous material. Disposable shoe covers may be used for added protection against spills. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following step-by-step procedure should be followed:
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used, the procedures involved, and potential for spills or aerosol generation.
-
Designated Area: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.[2]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and have been recently inspected.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for the solvents being used with this compound.
-
Gather Materials: Assemble all necessary equipment and reagents before bringing this compound into the handling area to minimize traffic and potential for contamination.
2. Handling Procedure:
-
Work within a Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be performed inside a properly functioning chemical fume hood to control potential vapors or dusts.
-
Weighing: If weighing a solid form of this compound, use an enclosure within the fume hood to prevent dissemination of the powder.
-
Solution Preparation: When dissolving this compound, add the solvent slowly to the solid to avoid splashing.
-
Avoid Contamination: Use dedicated glassware and utensils for handling this compound. Do not wear gloves outside of the designated handling area to prevent cross-contamination.[2]
-
Labeling: Clearly label all containers with the name "this compound," the concentration, solvent, date, and your initials.
3. Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces and equipment in the designated handling area with an appropriate solvent and cleaning agent.
-
Glove Removal: Remove the outer pair of gloves first, turning them inside out, and dispose of them as hazardous waste. Then, remove the inner pair of gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
-
Storage: Store this compound in a well-ventilated, secure location, away from incompatible materials.[2][3][4] The container should be tightly sealed and clearly labeled.
Disposal Plan for this compound and Contaminated Materials
All waste generated from the handling of this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, bench paper, pipette tips, and weighing paper, should be collected in a dedicated, clearly labeled hazardous waste bag.[5]
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, leak-proof container with a secure screw-on cap.[5] The container must be labeled as "Hazardous Waste" and include the full chemical names of all components, including solvents, and their approximate concentrations.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Empty Containers: The original container of this compound, even if "empty," should be treated as hazardous waste unless triple-rinsed with a suitable solvent.[6] The rinsate from this process must be collected as hazardous liquid waste.
2. Waste Storage and Disposal:
-
Storage: Store hazardous waste containers in a designated satellite accumulation area that is secure and has secondary containment to capture any potential leaks.[5]
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this compound or any contaminated materials down the drain or in the regular trash.[7][8]
Below is a diagram illustrating the safe handling workflow for a chemical of unknown toxicity like this compound.
Caption: Workflow for the safe handling of a chemical with unknown toxicity.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 3. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 4. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
